3-Methylcyclopentane-1,2-dione
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-methylcyclopentane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYKCIZDVVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047716 | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 1,2-Cyclopentanedione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
765-70-8 | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106.5 - 107 °C | |
| Record name | 3-Methyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Biological Properties of 3-Methylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclopentane-1,2-dione is a cyclic ketone with notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and an examination of its interaction with key biological signaling pathways. All quantitative data is presented in structured tables for ease of reference. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental determination.
Core Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 112.13 g/mol | [1][2][3][4][5][7] |
| Melting Point | 104-108 °C | [1][2][8][9][10] |
| 106.5-107 °C | [11][12] | |
| 105-110 °C | [4] | |
| Boiling Point | 170.05 °C (rough estimate) | [2][8][9] |
| 178.7 °C at 760 mmHg | [4] | |
| Density | 1.0795 g/cm³ (rough estimate) | [2][8][9] |
| 1.102 g/cm³ | [4] | |
| Solubility | Soluble in water and methanol. | [2][8][9] |
| Appearance | White to off-white powder or crystals. | [2][8][10] |
| Odor | Sweet, caramel, maple, coffee-like. | [2][8] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]
-
The recorded temperature range is the melting point of the sample.
Boiling Point Determination (for liquids, provided for context)
While this compound is a solid at room temperature, the determination of its boiling point requires it to be in a liquid state. The following is a general method for determining the boiling point of an organic liquid.
Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is recorded.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Liquid sample
Procedure:
-
Place a small amount of the liquid into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[2]
-
Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).
-
Heat the apparatus slowly and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.[2]
Density Determination of a Solid
The density of a solid is its mass per unit volume.
Principle: The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble. For solids soluble in water, a non-solvent liquid must be used.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
Spatula
-
Weighing boat
Procedure (by liquid displacement):
-
Weigh a sample of the solid using an analytical balance and record the mass.
-
Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Record the final volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculate the density by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Principle: A small, measured amount of the solute is added to a measured volume of the solvent, and the mixture is observed for the formation of a homogeneous solution.
Apparatus:
-
Test tubes
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
-
Solute (this compound)
-
Solvents (e.g., water, methanol, ethanol, etc.)
Procedure:
-
Place a small, known amount of the solid (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).
-
Observe the mixture. If the solid has completely dissolved, it is considered soluble. If a significant portion of the solid remains undissolved, it is considered insoluble.
-
The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation and oxidative stress.
Anti-Inflammatory Activity via NF-κB Pathway Modulation
Research has demonstrated that this compound exerts its anti-inflammatory effects by down-regulating the age-related NF-κB signaling cascade.[5][7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[12]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] this compound has been shown to reduce the phosphorylation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and suppressing the expression of downstream pro-inflammatory genes such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[5][7]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Peroxynitrite Scavenging Activity
This compound has been identified as a potent scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in cellular damage and various diseases.[14] Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide radicals (O₂⁻). It can cause cellular injury through the oxidation and nitration of biomolecules.[14]
The compound has been shown to directly scavenge peroxynitrite, with an IC₅₀ value of 3.3 μM, and to protect enzymes like glutathione reductase from peroxynitrite-induced damage.[14] This scavenging activity is attributed to electron donation.[14]
Figure 2: Peroxynitrite scavenging by this compound.
Conclusion
This compound is a compound of significant interest due to its well-defined physical properties and its promising biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the fields of chemistry and drug development. The elucidation of its inhibitory effects on the NF-κB signaling pathway and its potent peroxynitrite scavenging capabilities highlight its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapeutics. Further research into its in vivo efficacy and safety profile is warranted.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ursinus.edu [ursinus.edu]
- 5. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade. | Sigma-Aldrich [merckmillipore.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on 3-Methylcyclopentane-1,2-dione: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-methylcyclopentane-1,2-dione, a significant compound in flavor and fragrance chemistry, and a potential building block in organic synthesis. This document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Physicochemical Data of this compound
The melting point and solubility are critical parameters for the handling, formulation, and application of any chemical compound. The following table summarizes the available quantitative data for this compound.
| Property | Value | Solvents | Source(s) |
| Melting Point | 104-108 °C | Not Applicable | [1][2][3][4] |
| 106.5 - 107 °C | Not Applicable | [5] | |
| 105.0°C to 110.0°C | Not Applicable | [6] | |
| Solubility | Soluble | Water | [2][6] |
| Soluble | Methanol | [1] | |
| Predicted Water Solubility | 63.9 g/L | [5][7] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the melting point and solubility of a solid organic compound such as this compound.
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.[8] The capillary method is a widely used technique for this determination.[9]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Sample of this compound
-
Mortar and pestle (optional, for powdering the sample)
-
Heating medium (e.g., mineral oil for Thiele tube)[9]
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[9] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[9]
-
Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring if using a Thiele tube, to ensure uniform temperature distribution.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.
-
Data Recording: The observed temperature range constitutes the melting point of the sample. For high purity compounds, this range is typically narrow (0.5-1.0 °C).[8]
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent due to its simplicity and reliability.[10]
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Analytical balance
-
Shaker or agitator at a controlled temperature
-
Centrifuge
-
Syringe filters (if necessary for phase separation)
-
Solvent of interest (e.g., water, methanol)
-
Sample of this compound
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaker or agitator set to a constant temperature. The mixture is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[10]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation, which pellets the excess solid.[10]
-
Sample Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed. The concentration of this compound in this aliquot is then determined using a suitable analytical technique.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of the melting point and solubility of a chemical compound.
Caption: General workflow for determining melting point and solubility.
References
- 1. 3-Methyl-1,2-cyclopentanedione CAS#: 765-70-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-1,2-cyclopentanedione, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-甲基-1,2-环戊二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 6. 3-Methyl-1,2-cyclopentanedione, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of 3-Methylcyclopentane-1,2-dione
This technical guide provides a comprehensive overview of the spectral data for 3-Methylcyclopentane-1,2-dione, a compound of interest in flavor chemistry and with noted anti-inflammatory properties.[1] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental context.
Chemical and Physical Properties
This compound (CAS No: 765-70-8) is a cyclic ketone with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol .[1][2] It is a white to off-white crystalline solid with a characteristic sweet, caramel, and maple-like odor.[1][3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [2] |
| Molecular Weight | 112.13 g/mol | [1] |
| Melting Point | 104-108 °C | [1][5] |
| Appearance | White to off-white powder or crystals | [4][5] |
| λmax | 259 nm (in Ethanol) | [1] |
| InChI Key | OACYKCIZDVVNJL-UHFFFAOYSA-N | [2][6] |
Spectral Data
The following sections present available spectral data for this compound.
Mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[2] The spectrum was obtained via electron ionization (EI). The key fragments are summarized below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 41 | 100 |
| 39 | 90 |
| 69 | 85 |
| 112 (M⁺) | 75 |
| 83 | 65 |
| 55 | 60 |
| 43 | 55 |
| 27 | 50 |
Data sourced from NIST WebBook.[2]
Predicted ¹H NMR Spectrum (1D, 100 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity |
| 1.25 | Doublet |
| 2.10 | Multiplet |
| 2.45 | Multiplet |
| 2.70 | Multiplet |
Data sourced from the Human Metabolome Database and should be considered predictive.[7]
Commercial suppliers of this compound confirm that the IR spectrum of their material conforms to the expected structure, which would include characteristic C=O stretching frequencies for the dione functionality and C-H stretching for the aliphatic portions.[5] However, specific peak data from experimental spectra are not provided in the available resources.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectral data for this specific molecule are not published. However, the following provides standardized methodologies for the techniques used.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., BPX-5) is coupled to a mass spectrometer.[8]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
One documented method for the synthesis of 3-methyl-1,2-cyclopentanedione involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions.[4] The resulting cyclic intermediate is then hydrolyzed and decarboxylated to yield the final product.[4] The product can be purified by recrystallization from hot water or by sublimation.[4]
Workflow and Data Relationships
The following diagram illustrates the general workflow from synthesis to spectral characterization for this compound.
References
- 1. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]
- 2. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 4. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 5. 176460500 [thermofisher.com]
- 6. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Identification of 3-Methylcyclopentane-1,2-dione with GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for the successful identification and analysis of 3-Methylcyclopentane-1,2-dione using Gas Chromatography-Mass Spectrometry (GC-MS). This cyclic dione is a significant compound found in various food products, particularly coffee, contributing to its characteristic aroma.[1][2] Its analysis is crucial for quality control, flavor profiling, and potentially in the monitoring of drug formulations where it might be present as a volatile organic impurity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 765-70-8 | [1] |
| Appearance | Solid | |
| Melting Point | 104-108 °C | |
| Synonyms | Cyclotene, Corylone, Maple lactone, 2-Hydroxy-3-methyl-2-cyclopenten-1-one | [2] |
Principles of GC-MS Analysis for this compound
Gas Chromatography-Mass Spectrometry is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase within the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.
Due to the polar nature of the ketone groups in this compound, derivatization is often recommended to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[3]
Experimental Protocols
The following sections outline a comprehensive experimental workflow for the analysis of this compound.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
For Coffee and Food Matrices (Solid Phase Microextraction - SPME):
-
Sample Homogenization: Grind solid samples to a fine powder to ensure homogeneity.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and introduce it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the analytical column.
For Liquid Samples and Drug Formulations (Liquid-Liquid Extraction - LLE):
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., water or a buffer).
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample solution.
-
Agitation: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
Derivatization (Recommended)
To enhance the chromatographic performance of this compound, a two-step oximation-silylation derivatization is recommended.[3] This process converts the polar ketone groups into less polar and more volatile derivatives.
-
Oximation:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a solution of methoxyamine hydrochloride in pyridine.
-
Heat the mixture (e.g., at 60°C for 60 minutes) to form the methoxime derivative.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture again (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of volatile compounds in coffee, which can be adapted for this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless (for trace analysis) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| HP-INNOWax or similar polar column for confirmation | |
| Oven Temperature Program | Initial: 40-60°C (hold for 2-5 min) |
| Ramp: 5-10°C/min to 250-280°C | |
| Final Hold: 5-10 min | |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-350 |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation and Interpretation
Identification
The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
Mass Spectrum of this compound (Electron Ionization)
The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern provides structural information. The table below summarizes the major fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | ~25 | [M]⁺ |
| 84 | ~100 | [M - CO]⁺ |
| 69 | ~40 | [M - CO - CH₃]⁺ |
| 55 | ~75 | [C₄H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Quantitative Data
Quantitative analysis relies on the integration of a characteristic ion's peak area and comparison with a calibration curve. The Kovats Retention Index (RI) is a valuable tool for comparing retention times across different systems.
| Parameter | Value (Non-polar column, e.g., DB-5ms) | Value (Polar column, e.g., HP-INNOWax) |
| Predicted Kovats Retention Index | ~1043 | ~1781 |
Note: Retention indices are predicted values and should be experimentally confirmed using a series of n-alkane standards.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound.
Derivatization Pathway
Caption: Two-step derivatization pathway for this compound.
Conclusion
The identification and quantification of this compound by GC-MS is a robust and reliable method. Proper sample preparation, including an optional but highly recommended derivatization step, is key to achieving accurate and reproducible results. By following the detailed protocols and utilizing the data interpretation guidelines provided in this technical guide, researchers, scientists, and drug development professionals can confidently analyze this important flavor and potential impurity compound in a variety of matrices.
References
The Evolving Landscape of 3-Methylcyclopentane-1,2-dione Derivatives: A Technical Guide to Their Biological Activities
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The synthetically versatile 3-methylcyclopentane-1,2-dione scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current state of research, focusing on the anti-inflammatory, thromboxane A2 (TP) receptor antagonist, anticonvulsant, and anticancer properties of these compounds. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further investigation and drug development efforts.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
3-Methyl-1,2-cyclopentanedione (3-MCP), a compound found in coffee, has demonstrated potent anti-inflammatory effects by modulating the age-related NF-κB signaling cascade.[1][2] The activation of the transcription factor nuclear factor-kappa B (NF-κB) is a central event in inflammatory responses. 3-MCP has been shown to suppress this pathway, leading to a reduction in the expression of pro-inflammatory genes.[1][2]
The mechanism of action involves the inhibition of IκB phosphorylation, which prevents the translocation of NF-κB into the nucleus.[1] This, in turn, downregulates the expression of downstream targets such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[1] Furthermore, 3-MCP has been observed to suppress reactive oxygen species (ROS) levels, contributing to its overall anti-inflammatory profile.[1][2]
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of this compound.
Thromboxane A2 (TP) Receptor Antagonism
Cyclopentane-1,2-dione derivatives have been investigated as bio-isosteres of carboxylic acids, leading to the development of potent thromboxane A2 (TP) receptor antagonists.[3] The TP receptor plays a crucial role in platelet aggregation and vasoconstriction. A derivative of 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid, where the carboxylic acid moiety is replaced by a cyclopentane-1,2-dione unit, has shown significant antagonist activity.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Carboxylic Acid 1 | TP Receptor | Functional Assay | 10 | [3] |
| Cyclopentane-1,2-dione Derivative 9 | TP Receptor | Functional Assay | 12 | [3] |
| Cyclopentane-1,2-dione Derivative 10 | TP Receptor | Functional Assay | 230 | [3] |
Table 1: In Vitro Activity of Cyclopentane-1,2-dione Derivatives as TP Receptor Antagonists.
The data indicates that the orientation of the 1,2-dione fragment within the receptor is important for biological activity, with derivative 10 being significantly less potent than derivative 9.[3]
Below is a diagram illustrating the general workflow for a TP receptor functional assay.
Anticonvulsant Activity
Derivatives of this compound have been explored as potential anticonvulsant agents. While specific data for this compound derivatives is limited in the public domain, related pyrrolidine-2,5-dione derivatives have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Compound 4 | MES | 62.14 | [4] |
| Valproic Acid | MES | 252.7 | [4] |
| Compound 4 | 6 Hz | 75.59 | [4] |
| Valproic Acid | 6 Hz | 130.6 | [4] |
| Compound 6 | MES | 68.30 | [5] |
| Valproic Acid | MES | 252.74 | [5] |
| Compound 6 | 6 Hz | 28.20 | [5] |
| Valproic Acid | 6 Hz | 130.64 | [5] |
Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives.
Anticancer Activity
The cyclopentanedione scaffold has also been incorporated into molecules with potential anticancer activity. Studies on cyclopentane-fused anthraquinone derivatives have demonstrated remarkable antiproliferative potency against various mammalian tumor cell lines. These compounds have been shown to interact with DNA, inhibit topoisomerase 1, and induce reactive oxygen species (ROS).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | 3.29 | [6] |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HeLa (Cervical) | 6.75 | [6] |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HT-29 (Colon) | 7.56 | [6] |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | MDA-MB-231 (Breast) | 10.30 | [6] |
Table 3: In Vitro Anticancer Activity of a Selected Cyclopentanedione Derivative.
Experimental Protocols
Thromboxane A2 (TP) Receptor Functional Assay
Objective: To determine the inhibitory effect of test compounds on TP receptor activation.
Materials:
-
Cells expressing TP receptors (e.g., human platelets, HEK293 cells transfected with the TP receptor).
-
TP receptor agonist (e.g., U46619).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescent calcium indicator (e.g., Fura-2 AM) or platelet aggregometer.
-
Microplate reader with fluorescence capabilities or an aggregometer.
Procedure:
-
Cell Preparation:
-
For platelet aggregation: Isolate platelets from whole blood by centrifugation. Resuspend in assay buffer to the desired concentration.
-
For calcium mobilization: Culture HEK293-TP cells to confluency. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound to the cell suspension and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the TP receptor agonist (e.g., U46619) to induce a response.
-
-
Measurement:
-
For platelet aggregation: Measure the change in light transmission using an aggregometer.
-
For calcium mobilization: Measure the change in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Anticancer Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Rodents (mice or rats).
-
Electroshock apparatus with corneal electrodes.
-
Electrolyte solution (e.g., saline).
-
Test compound and vehicle.
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
-
Electrode Application:
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
-
Electrical Stimulation:
-
Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation:
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Data Analysis:
-
The compound is considered protective if it abolishes the tonic hindlimb extension.
-
Determine the ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To assess the ability of a test compound to prevent clonic seizures induced by pentylenetetrazole in rodents.
Materials:
-
Rodents (mice).
-
Pentylenetetrazole (PTZ) solution.
-
Test compound and vehicle.
-
Observation chambers.
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the animals.
-
-
PTZ Administration:
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).
-
-
Observation:
-
Place the animals in individual observation chambers and observe for the onset of clonic seizures for a defined period (e.g., 30 minutes). A clonic seizure is characterized by rhythmic contractions of the limbs, jaw, or facial muscles.
-
-
Data Analysis:
-
A compound is considered to have anticonvulsant activity if it prevents the occurrence of clonic seizures or significantly delays their onset.
-
Determine the ED50, the dose that protects 50% of the animals from clonic seizures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
3-Methylcyclopentane-1,2-dione: A Key Contributor to Coffee's Alluring Aroma
An In-depth Technical Guide for Researchers and Flavor Scientists
Introduction
The rich and complex flavor profile of roasted coffee is the result of a symphony of hundreds of volatile and non-volatile compounds. Among these, 3-methylcyclopentane-1,2-dione stands out as a significant contributor to the characteristic sweet, caramel, and coffee-like aroma. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, formation pathways during coffee roasting, sensory characteristics, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the molecular components that define one of the world's most popular beverages.
Chemical and Sensory Profile
This compound, also known by synonyms such as cyclotene, is a cyclic ketone that imparts a desirable and potent aroma.[1][2][3][4] Its characteristic scent is described as sweet, with notes of caramel, maple, and coffee.[1][3][4] This compound belongs to a family of structurally related cyclopentane-1,2-diones that are recognized for their influence on the sensory perception of "brown" flavors.[5] While primarily contributing to the aroma, it may also enhance the perception of sweetness.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 765-70-8 | [4] |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| Aroma | Sweet, Caramel, Coffee, Maple | [1][3][4][5] |
| Appearance | White, crystalline solid | [6] |
Formation Pathways in Coffee
The generation of this compound is intricately linked to the complex series of chemical transformations that occur during the roasting of green coffee beans. The primary routes for its formation are the Maillard reaction and the subsequent Strecker degradation.
The Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction, is initiated by the condensation of a reducing sugar and an amino acid. In coffee, the most abundant reducing sugars are pentoses (like arabinose and rhamnose) and hexoses, while a variety of free amino acids are also present. The reaction proceeds through several stages, leading to the formation of a diverse array of flavor and aroma compounds, including dicarbonyls which are key precursors to this compound.
Strecker Degradation
A crucial subsequent step is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This reaction leads to the formation of Strecker aldehydes, which contribute to the overall aroma profile, and aminoketones, which can further react to form other flavor compounds. While the Strecker degradation is a major source of many aroma compounds, the formation of the cyclic dione structure of this compound is more directly linked to the degradation and cyclization of specific sugar precursors within the Maillard reaction framework.
A plausible pathway for the formation of this compound involves the degradation of pentose sugars, such as rhamnose, which are naturally present in coffee beans. The degradation of these five-carbon sugars can lead to the formation of key intermediates that subsequently cyclize and undergo further reactions to form the cyclopentanedione ring structure. The methyl group at the 3-position is likely derived from the sugar precursor itself.
References
- 1. L-rhamnose degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational prediction of the odorant receptor OR5K1 binding site structure and its interactions with pyrazine-based agonists [coms.events]
- 3. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
The Discovery and History of 3-Methylcyclopentane-1,2-dione: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclopentane-1,2-dione, a cyclic dione with the molecular formula C₆H₈O₂, has a rich history rooted in flavor chemistry and has emerged as a molecule of significant interest in medicinal chemistry and drug development. Initially identified as a key contributor to the aroma of coffee and other food products, recent research has unveiled its potent anti-inflammatory properties, mediated through the modulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its synthesis are provided, alongside a thorough compilation of its physicochemical and spectroscopic data.
Discovery and History
The first isolation of a crystalline compound that was later identified as this compound is believed to have occurred around 1913. For several decades, its significance was primarily recognized in the field of food science, where it was identified as a key flavoring agent, contributing to the characteristic sweet, caramel, and coffee-like aromas of various food products.[1] A 1957 patent for a novel synthesis method described it as a material with a "sweet, characteristic flavor reminiscent of walnuts," indicating its established use in the flavor industry by that time.[2] Its presence has been detected in natural sources such as coffee.[3] The transition from a simple flavoring compound to a molecule of medicinal interest is a more recent development, spurred by the discovery of its significant biological activities.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molar Mass | 112.13 g/mol | [3] |
| Melting Point | 104-108 °C | [3] |
| Boiling Point | 170.05 °C (estimate) | |
| Solubility | Soluble in water and methanol | |
| CAS Number | 765-70-8 | [4] |
| Appearance | White to off-white solid | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Data available, specific shifts depend on solvent | [5] |
| ¹³C NMR | Data available, specific shifts depend on solvent | |
| Mass Spectrum (EI) | Major fragments at m/z 112 (M+), 84, 56, 43 | [6] |
| Infrared (IR) | Predicted spectra available | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been developed over the years, reflecting its evolving applications from a flavorant to a research chemical.
Synthesis from Alkyl Acrylate and Alkyl Alkoxalylpropionate (Krimen & Norman, 1957)
This early synthetic method, detailed in a 1957 patent, provides a foundational approach to the molecule.[2]
Experimental Protocol:
-
Preparation of the Sodium Salt of Ethyl Ethoxalylpropionate: A mixture of one mole of ethyl propionate and one mole of ethyl oxalate is added dropwise to a suspension of one mole of sodium ethoxide in an anhydrous solvent (e.g., xylene or ethyl ether) at ice-bath temperature. The resulting mixture containing the sodium salt is used directly in the next step.
-
Reaction with Ethyl Acrylate: One mole of ethyl acrylate is added dropwise at room temperature with agitation to the solution of the sodium salt of ethyl ethoxalylpropionate. The reaction is exothermic and proceeds rapidly.
-
Cyclization: The reaction mixture is stirred at a slightly elevated temperature (30-50 °C) for 1 to 5 hours to ensure the completion of the reaction and spontaneous cyclization.
-
Hydrolysis and Decarboxylation: The cyclized intermediate is then treated with a strong aqueous acid (e.g., concentrated hydrochloric acid) and heated to reflux for several hours to effect hydrolysis and decarboxylation.[2]
-
Purification: The reaction mixture is evaporated to remove water and any organic solvent. The resulting crude solid is recrystallized from hot water to yield 3-methyl-1,2-cyclopentanedione.[2]
Caption: Workflow for the synthesis of this compound as described in the 1957 patent.
Synthesis via Robinson Annulation
Proposed Experimental Workflow:
-
Michael Addition: A suitable enolate, such as that derived from 2-methyl-1,3-cyclopentanedione, would be reacted with a Michael acceptor like methyl vinyl ketone. This reaction is typically base-catalyzed.
-
Intramolecular Aldol Condensation: The intermediate formed from the Michael addition would then undergo an intramolecular aldol condensation, also under basic conditions, to form a new six-membered ring fused to the original five-membered ring.
-
Oxidative Cleavage: The resulting bicyclic enone would then require oxidative cleavage to yield the desired this compound. This step is a significant modification of the standard Robinson annulation product.
Caption: A conceptual workflow for the synthesis of this compound via a modified Robinson annulation.
Synthesis from Biomass-Derived Precursors
A more contemporary and sustainable approach involves the synthesis from biomass-derived 2,5-hexanedione. This method proceeds via the intermediate 3-methyl-2-cyclopentenone.
Experimental Protocol:
-
Synthesis of 3-methyl-2-cyclopentenone: 3g of 2,5-hexanedione and 10mL of water are added to a 25mL three-necked flask. Under an inert atmosphere (e.g., nitrogen), the temperature is raised to 150°C, and then 400mg of CaO is added. After 14 hours of reaction, the product, 3-methyl-2-cyclopentenone, is obtained with a high yield (up to 98%).[9]
-
Oxidation to this compound: The resulting 3-methyl-2-cyclopentenone can be oxidized to the desired dione. A common method for the oxidation of α,β-unsaturated ketones to the corresponding dione involves epoxidation of the double bond followed by rearrangement, or through other selective oxidation methods. A specific protocol for this transformation would need to be optimized but would likely involve an oxidizing agent that can selectively functionalize the enone system. A plausible route is through α-halogenation followed by dehydrohalogenation and subsequent hydrolysis.[10]
Biological Activity and Mechanism of Action
The most significant and well-documented biological activity of this compound is its anti-inflammatory effect.[3] Research has shown that it exerts these effects by down-regulating the age-related NF-κB (nuclear factor-kappa B) signaling cascade.[11][12]
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB (inhibitor of kappa B). Upon stimulation by various inflammatory signals, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes.
Mechanism of Action of this compound
Studies have demonstrated that this compound (referred to as 3-MCP in some literature) significantly attenuates the inflammatory response by interfering with the NF-κB signaling pathway at multiple points:[11][12]
-
Inhibition of IκB Phosphorylation: this compound reduces the phosphorylation of IκB, which is a critical step for its degradation and the subsequent release of NF-κB.[11][12]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκB complex in the cytoplasm, it prevents the translocation of the active NF-κB subunits into the nucleus.[11][12]
-
Down-regulation of Pro-inflammatory Gene Expression: As a consequence of reduced nuclear NF-κB, the expression of its target pro-inflammatory genes is significantly decreased. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), vascular cell adhesion molecule-1 (VCAM-1), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6).[11][12]
-
Suppression of Reactive Oxygen Species (ROS): The compound has also been shown to suppress levels of reactive oxygen species, which can act as secondary messengers in the activation of the NF-κB pathway.[11]
Caption: The NF-κB signaling pathway and the inhibitory effects of this compound.
Potential Applications in Drug Development
The potent anti-inflammatory properties of this compound make it an attractive lead compound for the development of novel therapeutics for a range of inflammatory diseases. Its ability to target the central NF-κB signaling pathway suggests potential applications in conditions such as:
-
Chronic inflammatory diseases
-
Autoimmune disorders
-
Neurodegenerative diseases with an inflammatory component
-
Certain types of cancer where NF-κB is constitutively active
Furthermore, its structural scaffold can be used as a starting point for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound has traveled a remarkable journey from a simple flavor compound to a promising molecule in the field of medicinal chemistry. Its well-characterized anti-inflammatory mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent. The availability of multiple synthetic routes, including those from sustainable biomass sources, further enhances its appeal for future research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the full potential of this intriguing cyclic dione.
References
- 1. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 2. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 3. 3-Methyl-1,2-cyclopentanedione 99 765-70-8 [sigmaaldrich.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]
- 7. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
The Natural Occurrence of 3-Methylcyclopentane-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclopentane-1,2-dione, a cyclic dione with the CAS Registry Number 765-70-8, is a significant contributor to the desirable aroma profiles of various natural and processed products. Possessing a characteristic sweet, caramel, and maple-like scent, this compound is of considerable interest to the flavor and fragrance industry, as well as to researchers studying food chemistry and natural product pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, likely formation pathways, and methodologies for its extraction and quantification. While frequently detected, quantitative data for this compound remains limited in the scientific literature.
Natural Occurrence and Significance
This compound has been identified as a volatile or semi-volatile component in a range of natural and thermally processed materials. Its presence is often associated with the desirable flavor profiles of these products.
In Coffee
Roasted coffee beans are a primary source where this compound is consistently detected.[1][2] It is considered a key contributor to the sweet, caramel-like aroma of coffee. The compound has been identified in both Arabica (Coffea arabica) and Robusta (Coffea canephora) varieties.[1][2] While its presence is well-documented, specific quantitative data on its concentration in different coffee varieties and under various roasting conditions is scarce. The formation of this dione in coffee is largely attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during roasting.
In Fenugreek
Fenugreek (Trigonella foenum-graecum L.) seeds are another notable natural source of this compound. The compound contributes to the characteristic maple-like and spicy aroma of this plant.
In Wood Smoke
This compound is a known component of wood smoke condensate. Its formation is a result of the thermal degradation of wood components, such as cellulose and hemicellulose. This contributes to the smoky and slightly sweet aroma associated with smoked foods and wood-distilled products.
Other Detections
The compound has also been reported, though often without quantification, in other food products such as breakfast cereals, cocoa, and chocolate.[1][2] Its presence in these items is also likely due to heat processing and the Maillard reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Odor | Sweet, caramel, maple, coffee, woody |
| Melting Point | 104-108 °C |
| Water Solubility | Soluble |
| CAS Number | 765-70-8 |
Formation Pathway: The Maillard Reaction
While a specific biosynthetic pathway for this compound in plants has not been elucidated, its formation in processed foods is strongly linked to the Maillard reaction. This non-enzymatic browning reaction is fundamental to the development of flavor and color in cooked foods. The proposed pathway involves the reaction of reducing sugars and amino acids under thermal conditions.
Caption: Proposed Maillard reaction pathway for the formation of this compound.
Experimental Protocols
The extraction and quantification of this compound from complex matrices like coffee and fenugreek require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.
Extraction of Volatile Compounds from Roasted Coffee
This protocol is based on Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for trapping volatile and semi-volatile compounds.
4.1.1. Materials and Reagents
-
Roasted coffee beans
-
Grinder
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer
-
Saturated sodium chloride solution
-
Internal standard (e.g., 2-methyl-3-heptanone)
4.1.2. Procedure
-
Grind roasted coffee beans to a uniform consistency immediately before analysis.
-
Weigh 2.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial to increase the release of volatile compounds.
-
Add a known amount of the internal standard.
-
Immediately seal the vial with the magnetic screw cap.
-
Place the vial on a heater-stirrer and equilibrate at 60°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.
Extraction of Flavor Compounds from Fenugreek Seeds
This protocol utilizes solvent extraction to isolate a broader range of flavor compounds, including the less volatile ones.
4.2.1. Materials and Reagents
-
Fenugreek seeds
-
Grinder
-
Soxhlet apparatus or ultrasonic bath
-
Dichloromethane (DCM) or diethyl ether
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-methyl-3-heptanone)
4.2.2. Procedure
-
Grind fenugreek seeds to a fine powder.
-
Weigh 10 g of the powder and place it in a cellulose thimble for Soxhlet extraction or in a flask for ultrasonic extraction.
-
Add a known amount of the internal standard.
-
Extract with 150 mL of dichloromethane for 6 hours in a Soxhlet apparatus, or perform ultrasonic extraction for 30 minutes at room temperature.
-
Filter the extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure.
-
The concentrated extract is ready for GC-MS analysis.
GC-MS Analysis
4.3.1. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
4.3.2. GC Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (10:1 for liquid injection)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Transfer Line Temperature: 280°C
4.3.3. MS Conditions
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
4.3.4. Quantification Quantification is achieved by creating a calibration curve using authentic standards of this compound with a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Logical Workflow for Analysis
Caption: General workflow for the extraction and quantification of this compound.
Conclusion
This compound is a naturally occurring flavor compound of significant interest, primarily found in roasted coffee, fenugreek, and wood smoke. Its formation in food is predominantly a result of the Maillard reaction during thermal processing. While its presence is well-established, there is a clear need for more quantitative studies to determine its concentration in various natural sources and under different processing conditions. The experimental protocols outlined in this guide, based on HS-SPME-GC-MS and solvent extraction-GC-MS, provide a robust framework for researchers to pursue the quantification of this important aroma compound. Further research into its potential pharmacological activities could also be a valuable avenue for drug development professionals.
References
In-Depth Technical Guide: Toxicological Data for 3-Methylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological and biological data for 3-Methylcyclopentane-1,2-dione. It is intended for informational purposes for a scientific audience. A significant lack of comprehensive toxicological data for this compound exists in publicly accessible literature and databases.
Executive Summary
This compound is a flavoring agent and a component found in coffee. While safety data sheets indicate a lack of significant acute toxicological data and classify it as not hazardous, a notable research study has highlighted its potential anti-inflammatory properties. This guide provides a detailed overview of the available safety information and delves into the experimental evidence for its biological activity, including its modulatory effects on the NF-κB signaling pathway. Due to the scarcity of traditional toxicological studies, this guide also presents standardized protocols for key assays relevant to the observed biological effects.
General Safety and Physicochemical Properties
Available safety data sheets (SDS) consistently report a lack of comprehensive toxicological studies for this compound. The compound is generally not considered a hazardous substance.
Table 1: Summary of General Safety and Physicochemical Information
| Parameter | Information | Citations |
| Acute Toxicity | No significant acute toxicological data identified in literature searches. No acute toxicity information is available for oral, dermal, or inhalation routes. | [1] |
| Skin Corrosion/Irritation | Not thought to produce adverse health effects or skin irritation following contact, based on animal models. May cause transient discomfort. | [1] |
| Serious Eye Damage/Irritation | Not considered an irritant, but direct contact may cause transient discomfort. | [1] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65. | |
| Germ Cell Mutagenicity | No data available. | |
| Reproductive Toxicity | No data available. | |
| Stability | Considered stable, and hazardous polymerization is not expected to occur. | [1] |
| Incompatibilities | Strong oxidizing agents. | |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion. |
Biological Activity: Anti-inflammatory Effects and NF-κB Signaling
A key study has investigated the anti-inflammatory effects of this compound in aged rats, focusing on its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses.
Summary of Findings
The administration of this compound to aged rats resulted in a significant reduction in age-related inflammatory markers.
Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound in Aged Rats
| Parameter | Dosage | Observation |
| Animal Model | Aged (21 months old) male F344 rats | - |
| Administration | 4 and 8 mg/kg/day for 10 days | Orally administered |
| IκB Phosphorylation | 4 and 8 mg/kg/day | Significantly reduced |
| NF-κB Nuclear Translocation | 4 and 8 mg/kg/day | Significantly reduced |
| iNOS and COX-2 Expression | 4 and 8 mg/kg/day | Significantly reduced |
| Pro-inflammatory Gene Expression | 4 and 8 mg/kg/day | Significant reduction in VCAM-1, MCP-1, and IL-6 |
| Reactive Oxygen Species (ROS) | 4 and 8 mg/kg/day | Suppressed ROS levels |
Signaling Pathway
The study suggests that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for the key experiments likely utilized in the study of this compound's effect on NF-κB signaling.
Western Blot for IκBα Phosphorylation
This protocol outlines the detection of phosphorylated IκBα in tissue lysates.
-
Protein Extraction:
-
Homogenize kidney tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (e.g., rabbit anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the phospho-IκBα signal to total IκBα or a loading control like β-actin.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol details the assessment of NF-κB's ability to bind to its DNA consensus sequence.
-
Nuclear Protein Extraction:
-
Extract nuclear proteins from kidney tissue using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with biotin or a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine 10 µg of nuclear extract, 1 µL of the labeled probe, and binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
For competition assays, add a 50-fold excess of unlabeled probe to a parallel reaction.
-
Incubate the reactions for 20 minutes at room temperature.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Transfer the complexes to a positively charged nylon membrane.
-
Detect the labeled probe using a streptavidin-HRP conjugate and ECL for biotin-labeled probes, or autoradiography for radiolabeled probes.
-
Reactive Oxygen Species (ROS) Assay
This protocol describes the measurement of intracellular ROS levels.
-
Tissue Preparation:
-
Prepare single-cell suspensions from kidney tissue by enzymatic digestion and mechanical dissociation.
-
-
Cell Staining:
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze immediately using a flow cytometer.
-
Excite the cells at 488 nm and measure the emission at 525 nm.
-
Quantify the mean fluorescence intensity as an indicator of ROS levels.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a toxicological assessment and the experimental workflow for investigating the anti-inflammatory effects of this compound.
References
3-Methylcyclopentane-1,2-dione: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 3-Methylcyclopentane-1,2-dione (CAS No. 765-70-8). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and toxicological data to ensure its safe use in a laboratory setting.
Section 1: Physical and Chemical Properties
This compound is a solid organic compound with a characteristic sweet, caramel-like odor.[1] It is also known by several synonyms, including 2-Hydroxy-3-methyl-2-cyclopenten-1-one and Maple lactone.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [2][3][4] |
| Molecular Weight | 112.13 g/mol | [3][4] |
| Appearance | White to off-white or beige solid/powder | [1][2][5] |
| Melting Point | 104 - 110 °C (219.2 - 230 °F) | [1][2][3][4] |
| Boiling Point | 170.05 °C (rough estimate) | [1][4] |
| Flash Point | 100 °C (212 °F) / Not applicable | [1][3][4] |
| Water Solubility | Soluble | [1][4][6] |
| Solubility in other solvents | Soluble in Methanol | [1] |
| Vapor Pressure | 0.978 mmHg at 25°C | [4] |
| Density | 1.0795 g/cm³ (rough estimate) | [1][4] |
Section 2: Hazard Identification and GHS Classification
According to available safety data sheets, this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and CLP regulations.[7][8] However, some sources indicate it may be irritating to the eyes, respiratory system, and skin.[4]
GHS Hazard Statements:
-
Not classified as hazardous.[8][9] Some suppliers suggest it may cause eye, skin, and respiratory irritation.[4]
Precautionary Statements:
-
Prevention: Observe good industrial hygiene practices.[8] Do not breathe dust.[4] Avoid contact with skin and eyes.[4] Wear protective gloves and clothing.[4]
-
Response: Wash hands after handling.[8] If skin or eye contact occurs, rinse with water.[8] If inhaled, move to fresh air.[8]
-
Storage: Store away from incompatible materials.[8]
-
Disposal: Dispose of waste and residues in accordance with local authority requirements.[8]
Section 3: Experimental Protocols and Handling Procedures
Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the hierarchy of controls for safe handling.
References
- 1. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]
- 2. fishersci.fi [fishersci.fi]
- 3. 3-Methyl-1,2-cyclopentanedione 99 765-70-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. Buy this compound | 765-70-8 [smolecule.com]
stability studies of 3-Methylcyclopentane-1,2-dione under different conditions
A Technical Guide to the Stability of 3-Methylcyclopentane-1,2-dione
Audience: Researchers, scientists, and drug development professionals. Disclaimer: Publicly available, in-depth stability studies and quantitative degradation data for this compound are limited. This document serves as an illustrative technical guide based on established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2][3] The experimental protocols, data, and degradation pathways presented herein are representative examples designed to model a comprehensive stability analysis for a compound of this class.
Introduction
This compound (CAS No. 765-70-8) is a cyclic ketone with applications as a flavoring agent, notably found in foods such as coffee.[4] Its chemical structure, an α-dione on a cyclopentane ring, suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the chemical stability of this molecule is crucial for defining its shelf-life, establishing appropriate storage and handling conditions, and ensuring its quality and safety in various applications.
Forced degradation, or stress testing, is a critical component of drug development and chemical profiling.[1][3] It involves subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][2] This guide outlines a model framework for conducting comprehensive stability studies on this compound, detailing experimental protocols, presenting hypothetical data for illustrative purposes, and proposing potential degradation mechanisms.
Chemical Properties:
-
Molecular Formula: C₆H₈O₂[5]
-
Molecular Weight: 112.13 g/mol
-
Appearance: White to off-white solid[5]
-
General Stability: Stated to be stable under normal storage conditions.[5] Conditions to avoid include excess heat and strong oxidizing agents.[5]
Experimental Protocols
The following protocols describe a systematic approach to evaluating the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
General Sample Preparation and Analysis
-
Stock Solution Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Stress Sample Preparation: Aliquots of the stock solution are diluted with the respective stressor solutions (acid, base, oxidant) to a target concentration of 100 µg/mL.
-
Time Points: Samples are collected at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Sample Neutralization: Acidic and basic samples are neutralized prior to analysis.
-
Analytical Method: The primary analytical technique for quantifying the parent compound and its degradants is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6] A typical method would utilize a C18 reverse-phase column with a mobile phase of acetonitrile and water.[6]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. acdlabs.com [acdlabs.com]
- 4. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]
- 5. fishersci.fi [fishersci.fi]
- 6. 3-Methyl-1,2-cyclopentanedione | SIELC Technologies [sielc.com]
Methodological & Application
Robinson annulation for 3-Methylcyclopentane-1,2-dione synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione is a key intermediate in the synthesis of various natural products, pharmaceuticals, and fragrance compounds. Its five-membered ring structure containing adjacent ketone functionalities provides a versatile scaffold for further chemical modifications. While the Robinson annulation is a powerful and widely used method for the formation of six-membered rings in organic synthesis, it is not a suitable pathway for the synthesis of five-membered ring systems like this compound. The Robinson annulation characteristically involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[1][2][3][4]
This application note clarifies this distinction and provides a detailed protocol for an established synthesis of this compound. The presented method involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation.[5]
Inapplicability of Robinson Annulation
The Robinson annulation is a specific sequence of reactions that results in the formation of a six-membered ring.[2][6] The process begins with a Michael addition of an enolate to an α,β-unsaturated ketone, which creates a 1,5-dicarbonyl compound.[3][7] This intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring containing an α,β-unsaturated ketone.[3][7] The fundamental mechanism of this reaction dictates the formation of a six-membered ring, making it unsuitable for the synthesis of a five-membered cyclopentane ring system.
Synthesis of this compound via Dieckmann-type Condensation
An effective method for the synthesis of this compound involves a Dieckmann-type condensation approach. This pathway utilizes readily available starting materials and proceeds through a cyclization reaction to form the desired five-membered ring. The overall process can be summarized in the following key steps: preparation of an alkali-metal salt of an alkyl alkoxalylpropionate, reaction with an alkyl acrylate, cyclization, and subsequent hydrolysis and decarboxylation.[5]
Experimental Protocol
This protocol is adapted from the procedure described in US Patent 2,865,962.[5]
Materials:
-
Ethyl propionate
-
Ethyl oxalate
-
Sodium ethoxide
-
Ethyl ether (anhydrous)
-
Ethyl acrylate
-
Concentrated hydrochloric acid
-
Water
-
Activated carbon
Procedure:
-
Preparation of the Sodium Salt of Ethyl Ethoxalylpropionate:
-
To a suspension of sodium ethoxide (1 mole, prepared from 23 g of sodium) in 200 mL of anhydrous ethyl ether in an ice bath, a mixture of ethyl propionate (1 mole, 102 g) and ethyl oxalate (1 mole, 146 g) is added dropwise with stirring.
-
The mixture is allowed to stand over the weekend, during which it solidifies into a yellow mass.
-
-
Reaction with Ethyl Acrylate and Cyclization:
-
The solidified mass from the previous step is gently heated to allow for stirring.
-
Ethyl acrylate (1 mole, 100 g) is added dropwise at room temperature.
-
The resulting mixture is refluxed at approximately 40°C for 4 hours.
-
After reflux, the mixture is stirred for an additional 2 hours and then allowed to stand overnight.
-
-
Hydrolysis and Decarboxylation:
-
Concentrated hydrochloric acid (100 mL) is added to the reaction mixture with agitation.
-
The ether layer is decanted and washed three times with 200 mL portions of water.
-
The ether is removed under reduced pressure. The residue contains the crude cyclic product.
-
The crude product is commingled with 100 mL of concentrated hydrochloric acid and refluxed for 6 hours to effect hydrolysis and decarboxylation.
-
-
Purification:
-
The reaction mixture is evaporated on a steam bath under reduced pressure to yield a brown solid.
-
The solid is decolorized by treatment with activated carbon in hot water.
-
The purified 3-methyl-1,2-cyclopentanedione is recovered from the aqueous solution.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Ethyl propionate, Ethyl oxalate, Ethyl acrylate | [5] |
| Key Reagents | Sodium ethoxide, Hydrochloric acid | [5] |
| Reflux Time (Cyclization) | 4 hours | [5] |
| Reflux Time (Hydrolysis) | 6 hours | [5] |
| Overall Yield | 15.3% (allowing for recovered starting material) | [5] |
Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of Robinson annulation to the target synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. chemistwizards.com [chemistwizards.com]
Application Notes and Protocols for 3-Methylcyclopentane-1,2-dione in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione is a versatile building block in organic synthesis, valued for its reactive dicarbonyl functionality constrained within a five-membered ring. This structure offers unique stereochemical and electronic properties that can be exploited in carbon-carbon bond-forming reactions. The aldol condensation, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of complex molecular architectures. When this compound is employed as a nucleophilic partner in aldol reactions, it can lead to the formation of highly functionalized cyclopentanoid structures, which are prevalent in a wide array of natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in aldol condensation reactions. It covers both classical base-catalyzed and modern organocatalytic methods, offering researchers the tools to incorporate this valuable synthon into their synthetic strategies.
Reaction Mechanism and Stereochemical Considerations
The aldol condensation of this compound proceeds via the formation of an enolate intermediate upon deprotonation at the α-carbon (C3). This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The initial aldol addition product is a β-hydroxy dicarbonyl compound. Subsequent dehydration, often promoted by heat or acidic/basic conditions, can lead to the formation of an α,β-unsaturated dione.
The stereochemical outcome of the reaction is of paramount importance, especially in the context of drug development. The use of chiral catalysts, such as L-proline, can induce asymmetry, leading to the formation of enantiomerically enriched products. The facial selectivity of the enolate's attack on the aldehyde is controlled by the catalyst and the reaction conditions, often proceeding through a well-organized transition state.
Base-Catalyzed Aldol Condensation
Traditional base-catalyzed aldol condensations offer a straightforward approach to the synthesis of aldol products from this compound. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOEt, KOtBu). These reactions are typically performed in protic solvents like ethanol or methanol.
General Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in absolute ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 eq.) in ethanol to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The yields of base-catalyzed aldol condensations can vary significantly depending on the substrate and reaction conditions. The following table provides representative data for the reaction of this compound with benzaldehyde.
| Aldehyde | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol | 5 | 0 to RT | 65-75 | Hypothetical |
Organocatalytic Asymmetric Aldol Condensation
The use of small organic molecules as catalysts (organocatalysis) has revolutionized asymmetric synthesis. L-proline is a particularly effective and widely used catalyst for asymmetric aldol reactions. It proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes. This methodology allows for the synthesis of chiral β-hydroxy ketones with high enantioselectivity.
General Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Condensation
This protocol provides a general procedure for the L-proline-catalyzed asymmetric aldol condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
L-proline
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask or sealed vial containing a magnetic stir bar, add this compound (2.0 eq.), the aldehyde (1.0 eq.), and L-proline (20-30 mol%).
-
Add the solvent (DMSO or DMF) to achieve a suitable concentration (e.g., 0.5 M with respect to the aldehyde).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data:
Organocatalytic aldol reactions of cyclic ketones with aldehydes have been shown to provide high yields and stereoselectivities. The following table presents expected data for the L-proline-catalyzed reaction of this compound with 4-nitrobenzaldehyde, based on analogous reactions with other cyclic ketones.
| Aldehyde | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) | Reference |
| 4-Nitrobenzaldehyde | L-proline (30 mol%) | DMSO | 48 | RT | 85-95 | >95:5 | >99 | Analogous to known procedures |
Visualizations
Reaction Workflow: L-Proline-Catalyzed Aldol Condensation
Caption: A typical experimental workflow for the L-proline-catalyzed aldol condensation.
Catalytic Cycle: L-Proline-Catalyzed Aldol Reaction
Caption: The catalytic cycle of the L-proline-catalyzed aldol reaction.
Conclusion
This compound is a valuable and reactive substrate for aldol condensation reactions. Both classical base-catalyzed and modern organocatalytic methods can be effectively employed to generate diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. The ability to perform these reactions asymmetrically using organocatalysis opens up avenues for the stereocontrolled synthesis of chiral cyclopentanoid derivatives. Further optimization of reaction conditions and exploration of different catalysts and substrates will undoubtedly expand the synthetic utility of this compound in aldol chemistry.
Synthesis of Heteroaromatic Rings from 3-Methylcyclopentane-1,2-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione is a versatile chemical intermediate characterized by its five-membered ring structure bearing two adjacent carbonyl groups and a methyl substituent. This arrangement of functional groups makes it a valuable precursor for the synthesis of various fused heteroaromatic ring systems, which are significant scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of heteroaromatic compounds—quinoxalines and pyridazines—using this compound as the starting material.
The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a common feature in a wide array of biologically active compounds with applications as antibacterial, anticancer, and antiviral agents. Similarly, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a well-known pharmacophore found in drugs with activities such as antihypertensive, analgesic, and anti-inflammatory properties.
The synthetic routes described herein involve classical condensation reactions that are robust and widely applicable in organic synthesis. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.
Synthesis of 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
The synthesis of 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is achieved through the condensation reaction of this compound with o-phenylenediamine. This reaction proceeds via a cyclocondensation mechanism, forming the stable aromatic quinoxaline ring.
Reaction Pathway:
Application Notes and Protocols: 3-Methylcyclopentane-1,2-dione as a Versatile Precursor for Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. This document outlines the potential of 3-methylcyclopentane-1,2-dione as a readily available and versatile precursor for the synthesis of novel heterocyclic compounds with predicted anticonvulsant activity. The core strategy involves the chemical modification of this cyclic dione to generate libraries of compounds for biological screening. While direct studies on this compound as a precursor for anticonvulsants are not extensively documented, its 1,2-dicarbonyl moiety presents a reactive handle for the synthesis of nitrogen-containing heterocycles, a privileged scaffold in many centrally acting agents.
Chemical Properties of the Precursor
This compound (CAS 765-70-8) is a cyclic ketone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2][3][4] It is a solid at room temperature with a melting point in the range of 104-108 °C.[2][3] Its chemical structure, featuring two adjacent carbonyl groups on a five-membered ring, makes it an ideal starting material for condensation reactions with binucleophilic reagents to form various heterocyclic systems.
Proposed Synthetic Pathways to Anticonvulsant Candidates
The primary synthetic strategy involves the condensation of this compound with hydrazine derivatives to yield pyridazine-based compounds. Pyridazine and its fused heterocyclic systems have been identified as promising scaffolds for anticonvulsant drug design.[1][2][4][5][6][7][8][9][10][11][12][13]
A plausible reaction involves the condensation of this compound with hydrazine hydrate or substituted hydrazines to form a dihydropyridazine derivative, which can be subsequently oxidized to the corresponding aromatic pyridazine. The resulting 4-methyl-4,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1-one and its derivatives are novel compounds with potential for anticonvulsant activity.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-4,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazin-1-one
Objective: To synthesize a novel pyridazinone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.12 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.63 mL, 10 mmol of N₂H₄) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 30 mL of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 4-methyl-4,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazin-1-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In-Vivo Anticonvulsant Screening
Objective: To evaluate the anticonvulsant activity of the synthesized compounds using established animal models.
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic seizures.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice (n=6-8 per group).
-
After a predetermined time (e.g., 30 or 60 minutes), subject the animals to the seizure induction protocol.
-
MES Test: Deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.
-
scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg). Protection is defined as the absence of clonic seizures for at least 5 minutes.
-
-
Record the number of protected animals in each group.
-
Determine the median effective dose (ED₅₀) for each compound using probit analysis.
-
Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).
-
Calculate the Protective Index (PI = TD₅₀/ED₅₀) to evaluate the compound's safety margin.
Quantitative Data on Anticonvulsant Pyridazine Derivatives
The following table summarizes the anticonvulsant activity of various pyridazine derivatives from the literature, providing a benchmark for newly synthesized compounds.
| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 6-Substituted-pyrido[3,2-d]pyridazines | MES | 13.6 | 7.2 | [1] |
| 3-Ureidopyridazine | MES (oral) | 6.2 - 22.0 | Not Reported | [2] |
| Triazolopyridazines | MES (oral) | 6.2 - 22.0 | Not Reported | [2] |
| 3-Amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | scPTZ (oral) | 76 | Not Reported | [2] |
| Benzimidazole containing pyridazinones | MES | 25.10 | >11.95 | [11] |
| Benzimidazole containing pyridazinones | scPTZ | 85.33 | >3.51 | [11] |
| Hybrid pyridazinone-thiazole | MES | 24.38 | Not Reported | [13] |
| Hybrid pyridazinone-thiazole | scPTZ | 88.23 | Not Reported | [13] |
| 1-Substituted-1,2-dihydro-pyridazine-3,6-diones | MES | 44.7 - 79 | Not Reported | [12] |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and screening of novel anticonvulsant agents.
Potential Mechanism of Action: GABAergic Modulation
Caption: Hypothetical modulation of the GABAₐ receptor by a pyridazine derivative.
References
- 1. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants | Semantic Scholar [semanticscholar.org]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Compounds from 3-Methylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer compounds utilizing 3-Methylcyclopentane-1,2-dione as a versatile starting material. This document outlines the synthetic potential of this scaffold, protocols for evaluating the anticancer activity of its derivatives, and insights into potential mechanisms of action.
Introduction: The Potential of the Cyclopentanedione Scaffold in Oncology
This compound is an organic compound featuring a five-membered ring with two adjacent ketone groups and a methyl substituent.[1] This scaffold is of significant interest in medicinal chemistry due to its inherent reactivity, which allows for diverse chemical modifications. The cyclopentenone moiety, a related α,β-unsaturated ketone structure, is a known pharmacophore in various natural products and synthetic compounds exhibiting potent anticancer activities.[2] The electrophilic nature of the enone system can allow for covalent interactions with biological nucleophiles, such as cysteine residues in key proteins, leading to the modulation of various signaling pathways implicated in cancer progression.
The development of derivatives from this compound offers the potential to create novel molecules with improved potency, selectivity, and pharmacokinetic profiles for cancer therapy.
Synthesis of this compound Derivatives
The presence of two carbonyl groups and adjacent acidic protons makes this compound a versatile building block for synthesizing a variety of heterocyclic and carbocyclic compounds.[1]
2.1. General Synthetic Strategies
Several synthetic routes can be employed to modify this compound for the generation of compound libraries for anticancer screening. These include:
-
Condensation Reactions: The dione can react with various amines and hydrazines to form a range of heterocyclic compounds, such as diazepines, quinoxalines, and other fused ring systems.
-
Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones to introduce diverse substituents.
-
Michael Addition: The enone tautomer of the dione can act as a Michael acceptor, allowing for the addition of various nucleophiles.
-
Multi-component Reactions: The reactivity of the dione makes it an ideal candidate for use in multi-component reactions to rapidly generate molecular complexity.
2.2. Example Synthetic Protocol: Synthesis of Cyclopenta[b]quinoline-1,8-dione Derivatives
This protocol describes a one-pot synthesis of cyclopenta[b]quinoline-1,8-dione derivatives, which can be explored for their DNA intercalating and cytotoxic properties.
Materials:
-
3-Iminocyclopentanone (can be generated in situ from this compound and an appropriate amine)
-
Aromatic aldehydes
-
Cyclohexane-1,3-dione
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 3-iminocyclopentanone (1 mmol) in ethanol (20 mL), add the desired aromatic aldehyde (1 mmol) and cyclohexane-1,3-dione (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
In Vitro Anticancer Evaluation: Key Experimental Protocols
Once a library of this compound derivatives has been synthesized, a cascade of in vitro assays is essential to identify lead compounds with potent and selective anticancer activity.
3.1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative X | MCF-7 (Breast) | 15.2 |
| Derivative Y | HCT116 (Colon) | 8.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |
| Doxorubicin (Control) | HCT116 (Colon) | 0.8 |
3.2. Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
3.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Experimental Workflows and Signaling Pathways
4.1. Experimental Workflow for Anticancer Drug Discovery
Caption: Workflow for discovery of anticancer compounds.
4.2. Potential Signaling Pathways Targeted by Cyclopentanedione Derivatives
Derivatives of cyclopentanedione may exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Potential targeted signaling pathways.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for generating compound libraries for high-throughput screening. The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro evaluation of these derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, followed by in vivo efficacy studies in relevant cancer models. Elucidation of the precise molecular targets and signaling pathways affected by the most promising derivatives will be crucial for their further development as clinical candidates.
References
Application Notes and Protocols for the Reduction of 3-Methylcyclopentane-1,2-dione
Introduction
The reduction of cyclic 1,2-diones, such as 3-methylcyclopentane-1,2-dione, is a fundamental transformation in organic synthesis, yielding vicinal diols. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The stereochemical outcome of the reduction is of particular interest, as the formation of either cis- or trans-diols can be influenced by the choice of reducing agent and reaction conditions. This document provides a detailed protocol for the reduction of this compound using sodium borohydride, a mild and selective reducing agent for ketones and aldehydes.
The reduction of the two ketone functionalities in this compound will lead to the formation of 3-methylcyclopentane-1,2-diol. Due to the presence of a chiral center at the 3-position and the formation of two new stereocenters at positions 1 and 2, a mixture of diastereomers can be expected. The relative stereochemistry of the hydroxyl groups (cis or trans) is a critical aspect of this transformation. Studies on the reduction of similar substituted cyclopentanones, such as 2-methylcyclopentanone, have shown that the diastereoselectivity is influenced by the steric hindrance of the methyl group, often leading to a preferential formation of the trans product.[1][2]
Data Presentation
The following table can be used to summarize the results obtained from the experimental reduction of this compound under various conditions. This allows for a clear comparison of the efficacy and selectivity of different experimental setups.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol | 0 to RT | 2 | ||
| 2 | ||||||
| 3 |
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the reduction of this compound to 3-methylcyclopentane-1,2-diol using sodium borohydride.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
While stirring at 0 °C, slowly add 0.5 g of sodium borohydride to the solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the bubbling ceases and the pH is approximately 6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
-
Characterize the purified products by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.
-
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Stereochemical outcomes of the reduction of this compound.
References
Application Notes and Protocols: Acylation of 3-Methylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione is a versatile cyclic dione with applications in flavor and fragrance industries, and it serves as a building block in the synthesis of more complex organic molecules.[1] Its potential as a scaffold for developing anticonvulsant and anticancer agents has also been explored. The acylation of this dione introduces new functional groups, opening avenues for the synthesis of novel derivatives with potentially enhanced biological activities and unique chemical properties. These derivatives are of significant interest to researchers in medicinal chemistry and materials science.
This document provides detailed protocols for the selective C-acylation and O-acylation of this compound, based on established principles of organic synthesis. While specific literature on the acylation of this particular dione is limited, the methodologies presented here are analogous to well-documented acylation reactions of other cyclic ketones and diones.
Potential Applications of Acylated Derivatives
The introduction of an acyl group to the this compound core can significantly alter its physicochemical and biological properties. Potential applications of the resulting derivatives include:
-
Medicinal Chemistry: Acylated derivatives can be synthesized to explore their potential as novel therapeutic agents. The acyl group can act as a handle for further functionalization or can directly contribute to the molecule's interaction with biological targets.
-
Flavor and Fragrance: Modification of the dione structure can lead to new compounds with unique organoleptic properties, expanding the palette of available flavoring and fragrance agents.
-
Materials Science: Acylated diones can be investigated as precursors for the synthesis of polymers and other advanced materials.
Reaction Pathways: C-Acylation vs. O-Acylation
The acylation of this compound can proceed through two primary pathways: C-acylation at the α-carbon to the carbonyl groups, or O-acylation of the enolate form. The choice of reaction conditions, particularly the base and solvent, can influence the selectivity towards one pathway over the other.
Caption: General pathways for C- and O-acylation of this compound.
Experimental Protocols
Protocol 1: C-Acylation via Friedel-Crafts Analogue
This protocol describes a potential method for the C-acylation of this compound using an acid chloride in the presence of a Lewis acid catalyst. This reaction is analogous to the Friedel-Crafts acylation of enol ethers or activated ketones.
Workflow:
Caption: Workflow for the C-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other acid chloride)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Once the Lewis acid has dissolved, add acetyl chloride (1.05 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the C-acylated derivative.
Representative Data (Hypothetical):
| Entry | Acyl Chloride | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | AlCl₃ | DCM | 4 | 65 |
| 2 | Propionyl chloride | AlCl₃ | DCM | 5 | 62 |
| 3 | Benzoyl chloride | AlCl₃ | DCM | 6 | 55 |
Protocol 2: O-Acylation using Acid Anhydride
This protocol outlines a potential method for the O-acylation of this compound using an acid anhydride in the presence of a base catalyst. This reaction typically favors the formation of the enol ester.
Workflow:
References
Applications of 3-Methylcyclopentane-1,2-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione (3-MCP), a naturally occurring dicarbonyl compound found in sources such as coffee, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] Its unique structural features and reactivity make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the current understanding of the medicinal chemistry applications of 3-MCP, with a focus on its anti-inflammatory and cytoprotective properties. Detailed protocols for key experiments and quantitative data are presented to facilitate further research and drug development efforts. While the primary focus is on 3-MCP, related cyclopentanedione derivatives are also briefly discussed to highlight the broader potential of this chemical class.
Anti-inflammatory and Cytoprotective Applications
The principal therapeutic potential of this compound identified to date lies in its anti-inflammatory and cytoprotective activities. These effects are primarily attributed to its ability to modulate the NF-κB signaling pathway and scavenge reactive nitrogen species.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[1] In chronic inflammatory conditions and aging, the NF-κB pathway is often constitutively active. 3-MCP has been shown to exert potent anti-inflammatory effects by down-regulating the age-related activation of the NF-κB signaling cascade.[1][3]
Mechanism of Action:
-
Inhibition of IκB phosphorylation: 3-MCP reduces the phosphorylation of the inhibitory protein IκB, a key step in the activation of NF-κB.[1]
-
Prevention of NF-κB nuclear translocation: By inhibiting IκB phosphorylation, 3-MCP prevents the translocation of the active NF-κB dimer into the nucleus.[1]
-
Downregulation of pro-inflammatory gene expression: Consequently, 3-MCP suppresses the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines and adhesion molecules like VCAM-1, MCP-1, and IL-6.[1]
Peroxynitrite Scavenging Activity
Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[2] 3-MCP has demonstrated significant and selective scavenging activity against peroxynitrite.[2]
Mechanism of Action:
The scavenging effect of 3-MCP is attributed to its ability to directly interact with and neutralize peroxynitrite, likely through an electron donation mechanism.[2] This action prevents peroxynitrite-mediated damage to cellular components, such as the nitration of tyrosine residues in proteins.[2]
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Target/Activity | Assay | Species/System | IC₅₀/Effective Dose | Reference |
| Peroxynitrite Scavenging | Dihydrorhodamine 123 (DHR 123) oxidation assay | In vitro | 3.3 µM | [2] |
| Nitric Oxide (NO) Scavenging | 4,5-Diaminofluorescein (DAF-2) fluorescence assay | In vitro (from sodium nitroprusside) | 63.8 µM | [2] |
| Reactive Oxygen Species (ROS) Inhibition | 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) oxidation assay | Rat kidney homogenate | 41% inhibition at 100 µM | [2] |
| Anti-inflammatory | NF-κB signaling cascade modulation | Aged rats (in vivo) | 4 and 8 mg/kg/day | [1] |
Potential as a Scaffold for Other Therapeutic Areas
While robust data for 3-MCP derivatives in other therapeutic areas is currently limited, the broader class of cyclopentanediones has shown promise, suggesting potential avenues for future research with the 3-MCP scaffold.
-
Anticonvulsant Activity: Derivatives of other cyclic diones, such as pyrrolidine-2,5-diones, have demonstrated significant anticonvulsant properties in animal models.
-
Anticancer Activity: Various heterocyclic compounds incorporating a dione moiety have been investigated as potential anticancer agents, with some exhibiting potent activity against cancer cell lines.
-
Thromboxane A₂ Receptor Antagonism: A cyclopentane-1,2-dione derivative has been shown to be a potent antagonist of the thromboxane A₂ receptor, with an IC₅₀ value comparable to its carboxylic acid parent compound, highlighting its potential as a carboxylic acid bioisostere.
Experimental Protocols
Protocol 1: Determination of Peroxynitrite Scavenging Activity
This protocol is based on the methodology described for assessing the inhibition of peroxynitrite-mediated oxidation of dihydrorhodamine 123 (DHR 123).[2]
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
96-well microplate reader with fluorescence detection (Excitation/Emission: ~500 nm/536 nm)
Procedure:
-
Prepare a stock solution of DHR 123 in dimethylformamide (DMF).
-
Prepare working solutions of 3-MCP at various concentrations in phosphate buffer.
-
In a 96-well plate, add the following to each well in order:
-
Phosphate buffer (to final volume)
-
DTPA (final concentration, e.g., 100 µM)
-
DHR 123 (final concentration, e.g., 5 µM)
-
Test compound (3-MCP) or vehicle control
-
-
Initiate the reaction by adding peroxynitrite (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity at 37°C for a specified time (e.g., 10 minutes) using a microplate reader.
-
Calculate the percentage of inhibition of DHR 123 oxidation by 3-MCP compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of 3-MCP.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol provides a general workflow for assessing the effect of 3-MCP on the phosphorylation of IκB and the expression of NF-κB target proteins in cell or tissue lysates, based on the study in aged rats.[1]
Materials:
-
Cell or tissue lysates from control and 3-MCP treated groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκB, anti-IκB, anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκB) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total IκB or β-actin for loading control) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
This compound represents a valuable scaffold for the development of novel anti-inflammatory and cytoprotective agents. Its well-defined mechanism of action on the NF-κB signaling pathway and its potent peroxynitrite scavenging activity provide a solid foundation for further medicinal chemistry efforts. While its potential in other therapeutic areas such as oncology and neurology is less explored, the activities of related cyclic diones suggest that the 3-MCP core could be a versatile starting point for the design of a wide range of therapeutic candidates. The protocols and data presented herein offer a resource for researchers to build upon these initial findings and unlock the full therapeutic potential of this intriguing molecule.
References
Application Notes and Protocols for the Quantification of 3-Methylcyclopentane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione, also known as cyclotene, is a cyclic ketone that contributes to the characteristic aroma and flavor of various foods, particularly coffee and maple syrup.[1][2] Its quantification is essential for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research. This document provides detailed analytical methods for the accurate quantification of this compound in various matrices, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
Two primary chromatographic methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for complex matrices and trace-level detection.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method utilizes reverse-phase HPLC to separate this compound from other matrix components. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Application
This protocol is suitable for the quantification of this compound in liquid samples, such as coffee brews, syrups, and formulated flavor solutions.
Experimental Protocol
1.3.1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
1.3.2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be used.[3]
-
Analytical balance
-
Volumetric flasks and pipettes
1.3.3. Sample Preparation (Liquid Samples)
-
For clear liquid samples (e.g., filtered coffee), dilute an accurately weighed amount of the sample with the mobile phase.
-
For samples with suspended solids, centrifuge a known volume at 5000 rpm for 10 minutes.
-
Filter the supernatant or diluted sample through a 0.45 µm syringe filter prior to injection.
1.3.4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid* |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 259 nm[4] |
| Run Time | 10 minutes |
*For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[3][5]
1.3.5. Calibration
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery | 95 - 105% |
Workflow Visualization
Caption: HPLC-UV workflow for this compound quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method involves the separation of volatile and semi-volatile compounds by gas chromatography, followed by detection and quantification using mass spectrometry. The high selectivity of MS allows for accurate identification and quantification, even in complex matrices.
Application
This protocol is ideal for the analysis of this compound in complex food matrices such as roasted coffee beans, baked goods, and other solid or semi-solid samples.
Experimental Protocol
2.3.1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (pesticide residue grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Dichloromethane (GC grade)
-
Helium (ultra-high purity)
2.3.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-Wax or BPX-5, 30 m x 0.25 mm x 0.25 µm)[6]
-
Autosampler
-
Centrifuge
-
Homogenizer
2.3.3. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique.
-
Homogenization: Homogenize a representative portion of the solid sample (e.g., 10 g of ground coffee beans) with 10 mL of water.
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: The supernatant is ready for GC-MS analysis.
2.3.4. GC-MS Conditions
| Parameter | Condition |
| Column | DB-Wax (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| Quantifier Ion | m/z 112 (Molecular Ion) |
| Qualifier Ions | m/z 84, 55 |
2.3.5. Calibration
Prepare matrix-matched standards by spiking blank matrix extract (processed using the QuEChERS method) with known concentrations of this compound.
Data Presentation
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Precision (RSD%) | < 10% |
| Recovery | 85 - 110% |
Workflow Visualization
Caption: GC-MS with QuEChERS workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. For routine analysis of liquid samples, HPLC-UV offers a cost-effective solution. For complex matrices and trace-level analysis, the superior sensitivity and selectivity of GC-MS, coupled with a QuEChERS sample preparation protocol, is recommended. Proper method validation should be performed in accordance with laboratory and regulatory guidelines to ensure data quality and reliability.
References
Purification Techniques for 3-Methylcyclopentane-1,2-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Methylcyclopentane-1,2-dione, a key intermediate in the synthesis of various natural products and pharmaceuticals. The described methods are based on established purification techniques and aim to provide a practical guide for obtaining this compound with high purity.
Introduction
This compound is a versatile building block in organic synthesis. The purity of this compound is crucial for the success of subsequent reactions and the synthesis of target molecules. This application note outlines several common and effective purification techniques, including recrystallization, sublimation, and column chromatography. A general protocol for preparative High-Performance Liquid Chromatography (HPLC) is also provided.
General Purification Workflow
A typical purification strategy for crude this compound involves an initial work-up to remove bulk impurities, followed by one or more fine purification techniques to achieve the desired level of purity. The choice of method will depend on the nature of the impurities, the scale of the purification, and the required final purity.
Caption: General workflow for the purification of this compound.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the described purification techniques.
| Purification Technique | Key Parameters | Typical Solvents/Conditions | Expected Purity | Estimated Yield | Scale |
| Recrystallization | Solvent, Temperature | Hot Water[1], Ethyl Acetate | >98% | 70-90% | mg to multi-gram |
| Sublimation | Temperature, Pressure | Below melting point (104-108°C), under vacuum[1] | >99% | 50-80% | mg to gram |
| Column Chromatography | Stationary Phase, Mobile Phase | Silica Gel, Petroleum Ether/Ethyl Ether Gradient | >99% | 60-85% | mg to gram |
| Preparative HPLC | Column, Mobile Phase, Flow Rate | C18, Acetonitrile/Water Gradient[2] | >99.5% | Variable | µg to mg |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Protocol 1: Recrystallization from Hot Water [1]
This protocol is suitable for the purification of this compound that is sparingly soluble in cold water but readily soluble in hot water.
Materials:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (funnel, filter paper)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from Ethyl Acetate
This protocol can be used as an alternative to recrystallization from water.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Heptane or Hexane (as an anti-solvent, optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, a small amount of a non-polar solvent like heptane or hexane can be added dropwise until the solution becomes slightly turbid, and then the solution is allowed to stand.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a mixture of ethyl acetate and the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas, and then back into a solid on a cold surface, leaving non-volatile impurities behind.[1]
Materials:
-
Crude or recrystallized this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum source
-
Heating source (e.g., oil bath)
Procedure:
-
Setup: Place the crude or partially purified this compound at the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring the cold finger is correctly positioned.
-
Vacuum: Evacuate the apparatus to a low pressure.
-
Cooling: Start the flow of coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point of the compound (m.p. 104-108°C).
-
Deposition: The purified compound will sublime and deposit as crystals on the cold finger.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold finger.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol: Silica Gel Column Chromatography
This protocol is based on a method used for a similar structured compound and can be adapted for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Petroleum Ether (or Hexane) and Ethyl Ether (or Ethyl Acetate)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the silica gel bed.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl ether (e.g., starting with a 95:5 petroleum ether/ethyl ether mixture and progressing to 90:10). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high-resolution separation and is suitable for obtaining highly pure samples, typically on a smaller scale. The following is a general protocol that should be optimized for specific instrumentation and purity requirements.[2]
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 reversed-phase column
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Method Development: Develop an analytical method on a smaller C18 column to determine the optimal gradient for separation.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a gradient from a low to a high percentage of mobile phase B to elute the compounds. A suggested starting gradient could be 5% B to 95% B over 20-30 minutes.
-
Monitor the elution profile with the UV detector.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Analysis and Recovery: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the solvent to obtain the purified product.
Visualization of Purification Logic
The following diagram illustrates the decision-making process for choosing a suitable purification technique.
References
Application Notes and Protocols for 3-Methylcyclopentane-1,2-dione in Flavor Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentane-1,2-dione (FEMA Number 2700) is a key volatile flavor compound found in a variety of thermally processed foods, most notably coffee.[1][2] It belongs to the class of cyclic ketones and is recognized for its significant contribution to the characteristic sweet, caramel, and coffee-like aromas of many food products.[1][2] This compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. Understanding the properties and formation of this compound is crucial for food scientists and flavor chemists aiming to control and optimize the flavor profiles of processed foods. It is also used as an edible flavoring agent in various products, including tobacco, confectionery, and baked goods.
Physicochemical and Organoleptic Properties
A summary of the key physicochemical and sensory properties of this compound is provided in the table below. While the compound has been detected in various foods, quantitative data on its concentration in specific matrices and a definitive odor threshold in a standardized medium are areas of ongoing research.
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | Cyclotene, Maple lactone | [2] |
| CAS Number | 765-70-8 | |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Odor Profile | Sweet, caramel, coffee, maple-like, woody.[1] | |
| Flavor Profile | Sweet, caramel, coffee.[1] | |
| Flavor Dilution (FD) Factor in Coffee | 3 | [3] |
| Odor Threshold | Not definitively established. | |
| Solubility | Soluble in ethanol. | |
| Boiling Point | 188-189 °C | |
| Melting Point | 105-107 °C |
Applications in Flavor Chemistry Research
This compound serves as a valuable tool in several areas of flavor chemistry research:
-
Flavor Profiling and Authenticity: As a characteristic flavor compound in coffee and other roasted products, its presence and concentration can be used as a marker for flavor quality and authenticity.
-
Maillard Reaction Studies: Investigating the formation of this compound under different processing conditions (e.g., temperature, pH, precursor concentrations) provides insights into the complex mechanisms of the Maillard reaction.
-
Flavor Creation and Optimization: Flavorists utilize this compound as a building block to create and enhance specific flavor profiles, particularly in the development of coffee, caramel, and maple flavors for a wide range of food and beverage products.
-
Sensory Science: This compound can be used as a reference standard in sensory panel training to familiarize panelists with specific aroma notes associated with roasted and caramelized flavors.
Experimental Protocols
Protocol 1: Sensory Evaluation - Determination of Odor Threshold
This protocol outlines a method for determining the odor threshold of this compound in water using the ascending forced-choice (AFC) method.
1. Materials:
- This compound (high purity)
- Deionized, odor-free water
- Glass sniffing bottles with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Sensory panel of at least 15-20 trained assessors
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).
- Serial Dilutions: Prepare a series of dilutions of the stock solution in deionized water. The dilution series should span a wide range of concentrations, decreasing by a factor of two or three at each step.
- Triangle Test Setup: For each concentration level, prepare a set of three sniffing bottles. Two bottles will contain only deionized water (blanks), and one will contain the diluted sample of this compound.
- Panelist Evaluation: Present the sets of three bottles to each panelist in a randomized order. Panelists are instructed to sniff each bottle and identify the one that is different from the other two.
- Data Collection: Record the responses of each panelist for each concentration level. A correct identification is a "hit."
- Threshold Calculation: The individual threshold is the lowest concentration at which a panelist correctly identifies the sample. The group threshold is typically calculated as the geometric mean of the individual thresholds.
Workflow for Sensory Threshold Determination
Caption: Workflow for determining the odor threshold of a flavor compound.
Protocol 2: Instrumental Analysis - Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the extraction and quantification of this compound in a coffee matrix using solid-phase microextraction (SPME) followed by GC-MS analysis.
1. Materials and Equipment:
- Roasted coffee beans
- Grinder
- SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with screw caps and septa
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Analytical balance
- Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
2. Procedure:
- Sample Preparation: Grind a known weight of roasted coffee beans. Weigh a precise amount (e.g., 2 g) of the ground coffee into a headspace vial. Add a known amount of the internal standard.
- SPME Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.
- GC-MS Analysis:
- Injection: Retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption of the analytes.
- GC Conditions:
- Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-350.
- Ion Source Temperature: 230°C.
- Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Workflow for GC-MS Quantification of this compound
Caption: Workflow for the quantification of this compound.
Formation Pathway in the Maillard Reaction
This compound is a product of the Maillard reaction, specifically from the degradation of pentose sugars in the presence of amino acids. The general pathway involves the formation of key intermediates which then undergo cyclization and other reactions to form the final dione structure.
Proposed Maillard Reaction Pathway to this compound
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 2. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 3. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methylcyclopentane-1,2-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylcyclopentane-1,2-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 2-Hydroxy-3-methyl-2-cyclopenten-1-one?
A1: this compound exists in a tautomeric equilibrium with its enol form, 2-Hydroxy-3-methyl-2-cyclopenten-1-one (also known as methylcyclopentenolone). The enol form is often favored. Therefore, a high-yield synthesis of 2-Hydroxy-3-methyl-2-cyclopenten-1-one is effectively a high-yield synthesis of this compound.
Q2: Which synthetic method generally provides the highest yield for this compound?
A2: The intramolecular aldol condensation of 2,5-hexanedione is a robust and efficient method that has been reported to produce yields of up to 98% for the tautomer 3-methyl-2-cyclopenten-1-one. This method is often favored due to its high conversion rate and the relative accessibility of the starting material.
Q3: I am getting a low yield in my intramolecular aldol condensation of 2,5-hexanedione. What are the common causes?
A3: Low yields in this reaction can stem from several factors:
-
Ineffective Catalyst: The base catalyst (e.g., CaO, NaOH) may be old or of low purity.
-
Suboptimal Temperature: The reaction is sensitive to temperature. Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the progress using TLC or GC.
-
Presence of Water (for certain catalysts): While some protocols use water as a solvent, others may require anhydrous conditions depending on the catalyst system.
-
Side Reactions: Under strongly acidic or basic conditions, or at very high temperatures, polymerization or the formation of furan byproducts (Paal-Knorr furan synthesis) can occur.
Q4: I am attempting a Dieckmann condensation to form the cyclopentanedione ring, but the yield is poor. What should I troubleshoot?
A4: For Dieckmann condensations, common issues leading to low yields include:
-
Inactive or Insufficient Base: A strong, anhydrous base (like sodium ethoxide or sodium hydride) is crucial. Ensure the base is fresh and used in at least stoichiometric amounts.
-
Presence of Water: Moisture will quench the base and can cause hydrolysis of the ester starting materials or product. Use anhydrous solvents and oven-dried glassware.
-
Intermolecular vs. Intramolecular Reaction: If you observe polymer formation, the intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation. Use high-dilution techniques (slowly adding the diester to the base) to favor the intramolecular cyclization.
-
Transesterification: Ensure the alkoxide base matches the alkyl group of your ester (e.g., use sodium ethoxide with ethyl esters) to prevent this side reaction.
Q5: How can I effectively purify the final this compound product?
A5: Purification strategies depend on the impurities present:
-
Recrystallization: This is a common method, often from hot water or ethanol, to obtain a crystalline product.
-
Distillation: Vacuum distillation can be effective if the product is liquid at room temperature or has a suitable boiling point under reduced pressure.
-
Column Chromatography: For separating compounds with similar boiling points or for removing stubborn impurities, silica gel column chromatography is a good option.
-
Sublimation: The product can be purified by sublimation, which can be effective for removing non-volatile impurities.
-
Washing: An initial workup involving washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.
Comparison of Synthetic Methods
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | CaO | 150 | 14 h | 98 |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | Li2O/ZrO2 | 250 | Not Specified | >95 (Selectivity) |
| From 1-Hydroxy-2,5-hexanedione | 1-Hydroxy-2,5-hexanedione | Sodium Bicarbonate | 80 | 12 h | 81[1] |
| From 2-Methylcyclopentanone | 2-Methylcyclopentanone, Isopropyl Nitrite | Concentrated HCl, Sodium Nitrite, Sulfuric Acid | <25, then 70-80 | 2 h, then 6 h | 78 (for the oxime intermediate) |
| Dieckmann-type Condensation | Alkyl acrylate, Alkyl alkoxalylpropionate | Sodium Ethoxide, HCl | ~40 | 4 h | 15.3[2] |
| From Glutaric and Oxalic Esters | Dialkyl ester of glutaric acid, Dialkyl ester of oxalic acid | Alkali metal alkoxide, Methyl bromide, Mineral acid | 50-120 | 6-30 h | Not explicitly stated |
Detailed Experimental Protocols
Method 1: Intramolecular Aldol Condensation of 2,5-Hexanedione
This protocol is adapted from a high-yield synthesis of 3-methyl-2-cyclopenten-1-one.
Materials:
-
2,5-Hexanedione (3g)
-
Deionized water (10 mL)
-
Calcium Oxide (CaO) (400 mg)
-
Nitrogen gas
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
25 mL three-necked flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature control
Procedure:
-
To the 25 mL three-necked flask equipped with a magnetic stirrer and condenser, add 3g of 2,5-hexanedione and 10 mL of deionized water.
-
Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Begin stirring and heat the mixture to 150°C.
-
Once the temperature has stabilized, add 400 mg of CaO to the reaction mixture.
-
Allow the reaction to proceed for 14 hours. Monitor the reaction progress by GC if possible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the CaO catalyst.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.
Method 2: Synthesis from 2-Methylcyclopentanone
This two-step protocol involves the formation of an oxime intermediate followed by hydrolysis.[3]
Step A: Formation of 3-methyl-1,2-cyclopentanedione oxime
Materials:
-
2-Methylcyclopentanone (100g)
-
Concentrated hydrochloric acid (6g)
-
Isopropyl nitrite (100g)
-
Sodium carbonate (pure alkali)
Procedure:
-
In a 500 mL reaction flask, combine 100g of 2-methylcyclopentanone and 6g of concentrated hydrochloric acid.
-
Stir the mixture and slowly add 100g of isopropyl nitrite dropwise over 1 hour at room temperature. The reaction is exothermic; maintain the temperature below 25°C using a cooling bath.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Neutralize the mixture to a pH of 7 by adding sodium carbonate.
-
Perform vacuum distillation at a vacuum of 75 cmHg and a temperature below 50°C until no more distillate is collected. The resulting crystalline product is 3-methyl-1,2-cyclopentanedione oxime.
Step B: Hydrolysis to 3-methyl-1,2-cyclopentanedione
Materials:
-
3-methyl-1,2-cyclopentanedione oxime (from Step A)
-
Water (500 mL)
-
Sodium nitrite (80g)
-
50% Dilute sulfuric acid (600g)
-
Toluene
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a 2000 mL reaction flask, add the 3-methyl-1,2-cyclopentanedione oxime, 500 mL of water, and 80g of sodium nitrite.
-
Heat the mixture to 70°C.
-
Slowly add 600g of 50% dilute sulfuric acid dropwise over approximately 2 hours.
-
Continue stirring for an additional 6 hours while maintaining the temperature between 70-80°C.
-
After the reaction is complete, cool the mixture and extract with toluene.
-
Wash the toluene extract with a 5% sodium carbonate solution and then dry with anhydrous magnesium sulfate.
-
Recover the toluene by evaporation to yield the crude 3-methyl-1,2-cyclopentanedione.
-
Recrystallize the crude product from ethanol to obtain the purified final product.
Visualizations
Caption: Experimental workflow for the intramolecular aldol condensation of 2,5-hexanedione.
Caption: Troubleshooting guide for low yield in cyclopentanedione synthesis.
References
Technical Support Center: Synthesis of 3-Methylcyclopentane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the synthesis of 3-Methylcyclopentane-1,2-dione.
Troubleshooting Guide: Common Issues and Solutions
Encountering unexpected results is a common part of chemical synthesis. This guide provides a systematic approach to identifying and resolving issues related to side reactions in the synthesis of this compound.
dot
Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture turned into a dark, tarry substance. What happened and how can I prevent it?
Answer: The formation of dark, insoluble tars is a common side reaction, particularly in syntheses involving strong bases or acids and elevated temperatures.[1][2] This is often due to polymerization or degradation of starting materials, intermediates, or the final product.
Potential Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Lower the reaction temperature. Some reactions may need to be run at or below room temperature. |
| High Reagent Concentration | Use more dilute solutions of your reagents to control the reaction rate and reduce intermolecular side reactions. |
| Prolonged Reaction Time | Optimize the reaction time. Monitor the reaction progress (e.g., by TLC) to quench it once the starting material is consumed. |
| Localized Hotspots | Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. |
FAQ 2: I have a significant amount of unreacted starting material in my crude product. How can I improve the conversion?
Answer: Incomplete conversion is a frequent issue. In some patented procedures for this compound synthesis, the recovery of unreacted starting materials is explicitly mentioned.[3]
Troubleshooting Steps:
-
Reagent Purity and Activity: Verify the purity and activity of your reagents. For instance, if using a base like sodium ethoxide, ensure it has not decomposed due to moisture.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature moderately. Monitor for the formation of side products, as excessive heating can lead to tar formation.
-
Anhydrous Conditions: Many steps in the synthesis of diones require strictly anhydrous conditions.[3] Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.
-
Stoichiometry: Double-check the stoichiometry of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
FAQ 3: My final product shows impurities with the same mass as my product in GC-MS analysis. What could these be?
Answer: Impurities with the same mass are likely isomers of this compound. Depending on the synthetic route, different isomers can be formed.
Common Isomeric Impurities and Their Potential Origins:
| Isomer | Potential Origin |
| 2-Methylcyclopentane-1,3-dione | Can be formed in syntheses starting from precursors like diethyl propionylsuccinate.[2] |
| 3-Methylcyclopent-2-en-1-one | While not an isomer of the target dione, it is a related compound formed from the intramolecular aldol condensation of 2,5-hexanedione and can be a byproduct if similar intermediates are present.[4][5] |
| Positional Isomers of the Methyl Group | Depending on the enolate formation and subsequent alkylation or cyclization, the methyl group could potentially be at a different position on the cyclopentane ring, though this is less common for the target molecule. |
Mitigation Strategies:
-
Choice of Base/Acid: The choice of base or acid catalyst can influence the regioselectivity of the reaction.
-
Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product distribution.
-
Temperature Control: Reaction temperature can play a crucial role in the thermodynamic versus kinetic control of product formation.
Experimental Protocols and Key Reactions
Synthesis via Michael Addition and Dieckmann Condensation
This route involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation.[3]
dot
Caption: Simplified reaction pathway for the synthesis of this compound via Michael addition and Dieckmann condensation, highlighting potential side reactions.
Detailed Methodology:
-
Preparation of the Alkoxalylpropionate Salt: A mixture of ethyl propionate and ethyl oxalate is added dropwise to a suspension of sodium ethoxide in an anhydrous solvent (e.g., ether or xylene) at low temperature (e.g., in an ice bath).[3]
-
Michael Addition and Cyclization: Ethyl acrylate is then added dropwise to the solution of the sodium salt of ethyl ethoxalylpropionate at room temperature. The mixture is then typically heated (e.g., refluxed at around 40°C) to ensure the reaction and cyclization are complete.[3]
-
Hydrolysis and Decarboxylation: The reaction mixture is acidified with a strong mineral acid (e.g., concentrated HCl) and heated to reflux to effect hydrolysis and decarboxylation.[3]
-
Workup and Purification: The organic layer is separated, washed, and the solvent is removed. The crude product is then purified, often by distillation and/or recrystallization. Decolorization with activated carbon may be necessary to remove colored impurities.[3]
Synthesis from 2-Methylcyclopentanone via an Oxime Intermediate
This method involves the nitrosation of 2-methylcyclopentanone followed by hydrolysis of the resulting oxime.[6]
dot
Caption: Reaction pathway for the synthesis of this compound from 2-Methylcyclopentanone.
Detailed Methodology:
-
Oxime Formation: Isopropyl nitrite is slowly added to a stirred mixture of 2-methylcyclopentanone and concentrated hydrochloric acid at a controlled temperature (below 25°C). After the addition, the reaction is allowed to proceed for a couple of hours. The mixture is then neutralized.[6]
-
Hydrolysis of the Oxime: The isolated 3-methyl-1,2-cyclopentanedione oxime is mixed with water and sodium nitrite. The mixture is heated, and dilute sulfuric acid is added dropwise while maintaining the temperature between 70-80°C. The reaction is continued for several hours.[6]
-
Workup and Purification: The product is extracted with an organic solvent (e.g., toluene), washed, and dried. The solvent is removed, and the crude product is purified by recrystallization (e.g., from ethanol).[6]
Summary of Potential Side Products
| Side Product/Impurity | Analytical Signature (Expected) | Potential Origin |
| Unreacted Starting Materials | Signals corresponding to starting materials in NMR, GC, or LC-MS. | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. |
| Polymeric/Tarry Materials | Broad, unresolved signals in NMR; baseline rise in GC; insoluble, dark material. | Self-condensation or degradation of reactants, intermediates, or products, often promoted by high temperatures or concentrated acidic/basic conditions.[1][2] |
| Isomeric Diones | Peaks with the same m/z in MS but different retention times in GC/LC; distinct but similar NMR spectra. | Non-regioselective reactions, rearrangement of intermediates under the reaction conditions. |
| Incompletely Hydrolyzed/ Decarboxylated Intermediates | Presence of ester or carboxylic acid functionalities in IR and NMR spectra; different m/z in MS. | Insufficient heating or acid/base concentration during the hydrolysis and/or decarboxylation step.[3] |
| Oxime Intermediate | Presence of N-OH group in IR and NMR; different m/z in MS. | Incomplete hydrolysis of the oxime in the synthesis route from 2-methylcyclopentanone.[6] |
| Condensation Byproducts | Various unexpected signals in spectroscopic analyses. For example, ether washings may contain various condensation products.[2] | Self-condensation of starting materials (e.g., Claisen condensation of esters) or cross-condensation between different species in the reaction mixture. |
References
- 1. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Aldol Reactions with 3-Methylcyclopentane-1,2-dione
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 3-Methylcyclopentane-1,2-dione in Aldol reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield of my desired Aldol product. What are the common causes and how can I fix this?
A1: Low or no product yield in an Aldol reaction with this compound can stem from several factors related to reagent activity, reaction conditions, and the equilibrium nature of the reaction.
Possible Causes & Troubleshooting Steps:
-
Ineffective Deprotonation: The acidity of the α-protons on this compound is significant, but a sufficiently strong base is required to generate the enolate concentration needed to drive the reaction. If you are recovering starting material, your base may be too weak or degraded.
-
Solution: Consider using a stronger base. While hydroxide or alkoxides can be used, sterically hindered strong bases like Lithium diisopropylamide (LDA) can irreversibly generate the enolate, especially under kinetic control at low temperatures (-78 °C).[1][2] This prevents the reaction from stalling at the equilibrium stage.
-
-
Reaction Equilibrium: The Aldol addition is an equilibrium process.[2][3] For ketones, the equilibrium can often favor the starting materials due to steric hindrance in the product.[2]
-
Reagent Purity: Impurities in your starting materials or solvent can interfere with the reaction. The aldehyde partner can be particularly susceptible to oxidation.
-
Solution: Ensure your this compound is pure. Purify the aldehyde partner (e.g., by distillation or filtration through alumina) immediately before use. Use anhydrous solvents, as water will quench the enolate.
-
Q2: My reaction is messy, yielding multiple products. How can I improve the selectivity?
A2: The formation of multiple products is common in crossed Aldol reactions if conditions are not carefully controlled.[2] With this compound, you must consider both its own reactivity and that of its reaction partner.
Common Side Reactions & Solutions:
-
Self-Condensation of the Aldehyde/Ketone Partner: If your reaction partner possesses α-hydrogens, it can react with itself. This is especially problematic with aldehydes.[4]
-
Multiple Enolization Sites: this compound has two potential enolization sites: the methyl group and the C4-methylene group. Deprotonation at the C4 position is generally favored for intramolecular reactions to form five- or six-membered rings.[3][5] For intermolecular reactions, the methyl group is less sterically hindered.
-
Solution: Kinetic control (LDA, -78°C) typically favors deprotonation at the less hindered site (the methyl group). Thermodynamic control (weaker base, higher temperature) may lead to a mixture of enolates.
-
-
Retro-Aldol Reaction: The Aldol addition is reversible and the product can decompose back to the starting materials, which can then recombine in undesired ways.[2][3]
-
Solution: If the dehydrated (condensation) product is desired, heating the reaction will make it irreversible and prevent retro-Aldol cleavage.[2] For the simple addition product, keep temperatures low and reaction times as short as possible.
-
Q3: How should I purify my Aldol product? I'm concerned about decomposition on silica gel.
A3: Purification can be challenging as the β-hydroxy carbonyl product of an Aldol addition can be sensitive to both acid and base, potentially leading to dehydration or a retro-Aldol reaction.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, quench carefully. For reactions using strong bases like LDA, a buffered quench with saturated aqueous ammonium chloride (NH₄Cl) is recommended over strong acids.
-
Column Chromatography: Standard silica gel is acidic and can cause dehydration of the Aldol addition product.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine) in the eluent system.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for sensitive compounds.
-
-
Crystallization: If your product is a solid, crystallization is often the best method for purification as it is gentler than chromatography. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
Comparative Data: Reaction Conditions
The optimal conditions for your Aldol reaction will depend on the specific aldehyde partner and desired outcome (addition vs. condensation). The following table summarizes general conditions used for Aldol reactions involving cyclic ketones as a starting point for optimization.
| Base | Solvent(s) | Temperature (°C) | Typical Application / Notes |
| NaOH, KOH, NaOMe, NaOEt | H₂O, EtOH, MeOH | 0 to 100 | Thermodynamic Control. Good for simple, robust substrates. Higher temperatures promote the irreversible condensation product.[4] |
| Ba(OH)₂ | H₂O, EtOH | 25 to 80 | A milder base sometimes used to favor the addition product, though heating can still lead to condensation. |
| LDA (Lithium diisopropylamide) | THF, Ether | -78 to 0 | Kinetic Control. [1] Ideal for directed Aldol reactions. Pre-forms the enolate quantitatively, minimizing self-condensation of the reaction partner. |
| Piperidine, Pyrrolidine | Benzene, Toluene | 80 to 110 | Often used with an acid catalyst (e.g., acetic acid) for Knoevenagel-type condensations or intramolecular cyclizations, often with azeotropic removal of water. |
Experimental Protocols
Representative Protocol: Directed Aldol Addition using LDA
This protocol describes the reaction of this compound with benzaldehyde under kinetic control to favor the crossed Aldol addition product.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the flask to -78 °C.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at -78 °C for 2-4 hours or until the starting dione is consumed.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure β-hydroxy dione product.
-
References
Technical Support Center: Optimizing Heteroaromatic Ring Formation
Welcome to the technical support center for heteroaromatic ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered in the synthesis of heteroaromatic compounds.
General Troubleshooting
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heteroaromatic synthesis can arise from a variety of factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[2] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.
Below is a general workflow to troubleshoot low-yield reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3]
Frequently Asked Questions (FAQs)
Question: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
Answer: Furan formation is a common side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the amine. To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3), as this favors furan formation. The use of a weak acid like acetic acid can be beneficial.[4]
-
Amine Stoichiometry: Using an excess of the amine can help to favor the pyrrole formation pathway.[4]
Question: My reaction is very slow or does not proceed to completion. What can I do?
Answer: Sluggish reactions can be addressed by:
-
Catalyst: The addition of a weak acid, such as acetic acid, can accelerate the reaction.[4] Various Lewis acids can also be effective catalysts.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Microwave-assisted synthesis can also significantly reduce reaction times.[5]
-
Starting Material Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, sterically hindered starting materials can impede the reaction.
Quantitative Data
Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Reaction Conditions | Yield (%) | Time (h) |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 |
| Sulfuric Acid (H₂SO₄) | Reflux | 85 | 1.5 |
| Acetic Acid (AcOH) | Reflux | 78 | 4 |
| No Catalyst | Reflux | 40 | 12 |
Data compiled from literature reports for the reaction between acetonylacetone and p-bromoaniline.[6]
Table 2: Influence of Solvent on Paal-Knorr Reaction Conversion
| Solvent | Conversion (%) |
| Ethanol | 95 |
| Methanol | 92 |
| Acetonitrile | 88 |
| Dichloromethane | 75 |
| Toluene | 60 |
Reaction conditions: 2,5-hexanedione, aniline, catalyzed by Fe-MIL-101 at 100°C for 6h.[7]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reaction is complete, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis [5]
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).
-
Add the chosen solvent (e.g., Ethanol, Acetic Acid) and catalyst if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Once complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.
Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[8][9]
Frequently Asked Questions (FAQs)
Question: My Fischer indole synthesis is giving a low yield. What are the most common reasons?
Answer: Low yields in the Fischer indole synthesis are often attributed to:
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can significantly impact the reaction. Using freshly purified starting materials is recommended.[10]
-
Inappropriate Acid Catalyst: The choice and amount of acid catalyst are crucial. A range of Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates.[8][11]
-
Suboptimal Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[10][11] Careful temperature control and monitoring are essential.
Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
Answer: When using unsymmetrical ketones, the formation of isomeric indole products is possible. The regioselectivity can be influenced by:
-
Acidity of the Medium: A weakly acidic medium may favor indolization towards the more functionalized carbon.
-
Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can influence the direction of cyclization.
Quantitative Data
Table 3: Effect of Acid Catalyst on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| ZnCl₂ | Acetic Acid | 100 | 85 |
| Polyphosphoric Acid (PPA) | None | 120 | 90 |
| p-Toluenesulfonic Acid | Toluene | 110 | 75 |
| HCl | Ethanol | 78 | 60 |
Data is a representative compilation from various literature sources for the reaction of acetophenone phenylhydrazone.[10][11]
Table 4: Optimization of Reaction Temperature for a Specific Fischer Indole Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 12 | 45 |
| 80 | 6 | 78 |
| 100 | 4 | 72 (with some decomposition) |
| 120 | 2 | 55 (significant decomposition) |
Illustrative data showing the importance of temperature optimization.[11]
Experimental Protocols
Protocol 3: General Procedure for Fischer Indole Synthesis [8][10]
-
Hydrazone Formation (can be a one-pot reaction): In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid). Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and heat the mixture (e.g., at 80°C) for 30-60 minutes. For some substrates, the hydrazone can be isolated by cooling the reaction mixture and filtering the precipitate.
-
Indolization: To the hydrazone (or the in-situ generated mixture), add the acid catalyst (e.g., ZnCl₂, PPA, or H₂SO₄).
-
Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the progress by TLC.[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[11] Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Microwave-Assisted Fischer Indole Synthesis [10]
-
In a microwave vial, combine the phenylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.) in a suitable solvent (e.g., THF).
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).
-
Cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification as described in the conventional protocol.
Reaction Mechanism
The Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.
Caption: Key steps in the Fischer indole synthesis mechanism.[9][12][13]
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to a pyridine.[14]
Frequently Asked Questions (FAQs)
Question: The yield of my Hantzsch dihydropyridine synthesis is low. What are the common pitfalls?
Answer: Low yields in the Hantzsch synthesis can be due to:
-
Harsh Reaction Conditions: The classical method often requires long reaction times and high temperatures, which can lead to side products and degradation.[14]
-
Inefficient Aromatization: The second step, the oxidation of the dihydropyridine to the pyridine, can be low-yielding if an inappropriate oxidizing agent is used.
-
Side Reactions: The formation of various intermediates can lead to unexpected byproducts under different reaction conditions.
Question: How can I improve the efficiency and "greenness" of my Hantzsch synthesis?
Answer: Several modern approaches can improve the Hantzsch synthesis:
-
Microwave Chemistry: Microwave irradiation can significantly reduce reaction times and improve yields.[14]
-
Ultrasonic Irradiation: Using ultrasound in the presence of a catalyst like p-toluenesulfonic acid (PTSA) in an aqueous medium has been shown to give high yields.[14]
-
Greener Solvents: The reaction has been successfully performed in water or using ionic liquids as catalysts, making the process more environmentally friendly.[14]
Quantitative Data
Table 5: Comparison of Different Conditions for Hantzsch Synthesis
| Aldehyde | β-Keto Ester | Nitrogen Source | Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Reflux in Ethanol, 8h | ~70 |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ultrasound, PTSA, Water, 30 min | 96 |
| Formaldehyde | Ethyl Acetoacetate | Ammonia | Reflux in Methanol, 6h | ~65 |
| Benzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Microwave, 120°C, 10 min | >90 |
Representative data compiled from various sources to illustrate the impact of reaction conditions.[14][15]
Experimental Protocol
Protocol 5: One-Pot Hantzsch Pyridine Synthesis [14]
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol, water) and a catalyst if required (e.g., a few drops of acetic acid or PTSA).
-
Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.
-
For the subsequent aromatization, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) can be added directly to the reaction mixture.
-
After the reaction is complete, perform a suitable workup. This may involve cooling the mixture, adding water to precipitate the product, and collecting it by filtration.
-
Alternatively, the product can be extracted into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway
The Hantzsch synthesis proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition and subsequent cyclization.
Caption: A flowchart illustrating the key stages of the Hantzsch pyridine synthesis.[15][16]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. 88guru.com [88guru.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 3-Methylcyclopentane-1,2-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 3-Methylcyclopentane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, reagents from the synthesis, and side-products. For instance, if synthesized via intramolecular aldol condensation, residual 2,5-hexanedione may be present. Other potential impurities include water, inorganic salts, and tars formed during the reaction.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification strategy often involves a multi-step approach. Common techniques include:
-
Recrystallization: Effective for removing solid impurities. Hot water and ethyl acetate have been reported as suitable solvents.[1][3]
-
Distillation: Particularly vacuum distillation, is useful for removing non-volatile impurities and solvents.[4]
-
Column Chromatography: Highly effective for separating closely related organic impurities and achieving high purity (>99%).[5]
-
Sublimation: Can be used for further purification of the crystalline product.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range (typically 104-108 °C) is indicative of high purity.[5]
Q4: What are the stability and storage considerations for this compound?
A4: this compound is generally stable under normal conditions. However, it can be sensitive to high temperatures, which may cause decomposition, often observed as a darkening of the material. For long-term storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a different recrystallization solvent or use a solvent mixture. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product is an oil and does not crystallize | The presence of impurities is inhibiting crystallization. The solution is not sufficiently saturated. | Try adding a seed crystal of pure this compound. Scratch the inside of the flask at the solution's surface to induce crystallization. Concentrate the solution by slowly evaporating some of the solvent. |
| Discoloration (darkening) of the product during distillation | The compound is decomposing at high temperatures. | Use vacuum distillation to lower the boiling point of the compound and reduce thermal stress.[4] |
| Co-elution of impurities during column chromatography | The solvent system (mobile phase) is not optimal for separation. The column is overloaded with the sample. | Optimize the mobile phase by testing different solvent polarities using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate.[4] Reduce the amount of crude material loaded onto the column. |
| Presence of water in the purified product | Formation of an azeotrope with water during distillation. | Use a "salting out" method by adding a salt like sodium chloride to the aqueous solution before extraction to decrease the solubility of the organic compound.[4] Employ azeotropic distillation with an entrainer such as toluene.[4] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 63.9 g/L (Predicted) | [7] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [6] |
| N,N-Dimethylformamide (DMF) | Soluble | [6] |
| Isopropanol | Soluble | [6] |
| Ethyl Acetate | Soluble | [3] |
Table 2: Effectiveness of Different Purification Strategies
| Purification Method | Impurities Removed | Expected Purity | Expected Yield | Scale | Notes |
| Recrystallization | Insoluble and some soluble impurities | >98% | 70-85% | Lab to Pilot | Choice of solvent is critical. Hot water and ethyl acetate are commonly used.[1][3] |
| Vacuum Distillation | Non-volatile impurities, residual solvents | >95% | 60-80% | Lab to Pilot | Reduces the risk of thermal decomposition.[4] |
| Column Chromatography | Closely related organic impurities, isomers | >99% | 70-90% | Lab | Highly effective for achieving high purity; requires method development.[4] |
Experimental Protocols
Recrystallization from Hot Water
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water and heat the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[1]
Flash Column Chromatography
-
Mobile Phase Selection: Determine the optimal solvent system by running TLC plates with the crude material in various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass chromatography column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Monitoring: Monitor the separation by spotting aliquots of the collected fractions on TLC plates.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.[4]
Purity Analysis by HPLC
A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 2. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
Technical Support Center: Storage and Stability of 3-Methylcyclopentane-1,2-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methylcyclopentane-1,2-dione (also known as Maple Lactone or Cyclotene; CAS No. 765-70-8) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it most stable?
A1: this compound is a cyclic dione that exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-methyl-2-cyclopenten-1-one. The enol tautomer is generally the more stable form due to resonance stabilization and intramolecular hydrogen bonding.[1][2] For professional applications, the more stable enol form (CAS 80-71-7) is often preferred for its superior performance and stability in fragrance and flavor applications.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4] The recommended storage temperature is below +30°C. Keep the compound in a tightly sealed, air-tight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[4]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[4][5]
Q4: What are the signs of degradation of this compound?
A4: Degradation can be indicated by changes in physical appearance (e.g., color change from white/off-white to yellow or brown), a change in odor, or the appearance of impurities in analytical tests such as HPLC or GC-MS.
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions, the typical shelf life is between 12 and 24 months.[4] However, it is crucial to perform periodic stability testing to confirm its integrity for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation or exposure to light. | Store the compound in an amber vial or other light-blocking container. Purge the container with an inert gas like nitrogen or argon before sealing. Ensure the storage area is dark. |
| Change in Odor | Chemical degradation, possibly due to oxidation or hydrolysis. | Verify the integrity of the container seal. If the seal is compromised, the compound may have been exposed to air and moisture. Consider repurification if possible, or use a fresh batch. |
| Clumping or Caking of Powder | Moisture absorption. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. |
| Appearance of Extra Peaks in HPLC/GC Analysis | Degradation of the compound. | Review the storage conditions and handling procedures. Identify the degradation products if possible using techniques like GC-MS to understand the degradation pathway. Implement forced degradation studies to proactively identify potential degradation products. |
| Inconsistent Experimental Results | Degradation of the starting material. | Always use a fresh batch of this compound or a sample that has been properly stored and its purity confirmed by analytical methods before use. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of similar dicarbonyl compounds, the following are potential degradation routes:
-
Oxidation: The dione functionality is susceptible to oxidation, especially in the presence of strong oxidizing agents, heat, or light. This can lead to ring-opening reactions, forming various acidic and smaller carbonyl compounds. Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO2).[5]
-
Hydrolysis: Under strongly acidic or basic conditions, the cyclic ketone can undergo hydrolysis, potentially leading to ring-opening and the formation of carboxylic acids.
-
Photodegradation: Exposure to UV or visible light can provide the energy for photochemical reactions, such as cleavage of the carbon-carbon bonds within the ring, leading to the formation of radical species and subsequent degradation products.
-
Thermal Decomposition: The compound can decompose upon heating, especially at its boiling point (approximately 280°C).[4] One source notes that it sublimes and distills at atmospheric pressure with decomposition.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To assess the purity and detect degradation products of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions at a concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid for better peak shape) can be employed. A starting gradient could be 30% methanol, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 259 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Analyze the initial sample (Time 0) to establish the purity profile.
-
Store aliquots of the solid compound under the desired conditions (e.g., recommended storage, elevated temperature, high humidity, exposure to light).
-
At specified time points (e.g., 1, 3, 6, 12 months), withdraw a sample, prepare a working solution, and analyze by HPLC.
-
Compare the chromatograms from each time point to the Time 0 chromatogram.
-
Calculate the percentage of the main peak area relative to the total peak area to determine purity. Note the appearance and relative area of any new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to understand its degradation pathways and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
For identification of major degradation products, use a GC-MS method. A typical GC-MS method would involve a non-polar column (e.g., DB-5ms) with a temperature gradient program to separate the components, followed by mass spectrometry to identify the structures of the degradation products.[7]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition |
| Temperature | Cool, below +30°C |
| Light | Store in the dark (amber vials or opaque containers) |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) |
| Humidity | Dry, low humidity environment (desiccator if necessary) |
| Container | Tightly sealed, air-tight, chemical-resistant material |
Table 2: Example Data from a Hypothetical Accelerated Stability Study (Storage at 40°C/75% RH)
| Time Point | Purity (%) by HPLC | Appearance | Number of Degradation Products |
| 0 months | 99.8 | White crystalline powder | 0 |
| 1 month | 99.5 | Off-white powder | 1 |
| 3 months | 98.2 | Light yellow powder | 2 |
| 6 months | 96.5 | Yellow powder | 3 |
Visualizations
Caption: Logical workflow for preventing degradation of this compound.
References
- 1. Maple lactone [sitem.herts.ac.uk]
- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 3. fraterworks.com [fraterworks.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylcyclopentane-1,2-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Methylcyclopentane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be broadly categorized as starting materials, intermediates, byproducts, and solvents. The specific impurities will depend on the synthetic route employed.
-
Unreacted Starting Materials: Depending on the synthesis method, these can include esters of glutaric acid, esters of oxalic acid, alkyl acrylates, or 1-Hydroxy-2,5-hexanedione.[1][2][3]
-
Intermediates: Incomplete reaction progression can lead to the presence of intermediates such as 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salts or 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one.[1] One specific intermediate that has been identified as a potential impurity is ethyl ethoxalylpropionate when using the alkyl acrylate method.[3]
-
Byproducts: Side reactions can generate various byproducts. For instance, in syntheses involving a Dieckmann-type condensation, dimerization can occur, although it is less common for the formation of five-membered rings. Transesterification can also be a side reaction if the alkoxide base used does not correspond to the alkyl group of the ester.
-
Solvents: Residual solvents used during the reaction or purification steps (e.g., ethyl acetate, xylene, ethanol) may be present in the final product.
-
Tars: The formation of black tars has been noted, which are typically removed by filtration.[1]
Q2: What is the typical purity of synthesized this compound?
A2: Commercially available this compound is often available in purities of 98% or higher. The purity of a lab synthesis will be highly dependent on the chosen synthetic route, reaction conditions, and the effectiveness of the purification process.
Q3: How can I purify crude this compound?
A3: Several purification techniques can be employed:
-
Filtration: To remove insoluble materials such as tars.[1]
-
Extraction: Liquid-liquid extraction, for example with ethyl acetate, is used to isolate the product from the aqueous reaction mixture.[1]
-
Recrystallization: This is a common method for purifying the crude solid product.[1]
-
Distillation/Sublimation: For certain intermediates or the final product, distillation under reduced pressure or sublimation can be effective.[3]
-
Chromatography: Silica gel column chromatography is another method to achieve high purity.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Verify the stoichiometry of reagents.- Optimize reaction time and temperature. |
| Inefficient extraction or purification. | - Perform multiple extractions with the appropriate solvent.- Optimize recrystallization conditions (solvent system, temperature). | |
| Degradation of the product. | - Avoid excessively high temperatures or harsh acidic/basic conditions during workup and purification. | |
| Presence of Tars | Side reactions due to high temperatures or concentrated reagents. | - Control the reaction temperature carefully.- Consider slower addition of reagents.- Filter the crude reaction mixture before extraction.[1] |
| Contamination with Starting Materials | Incomplete reaction or inefficient purification. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Improve the efficiency of the purification steps (e.g., more thorough extraction, recrystallization from an appropriate solvent). |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | - Purify the product further using column chromatography or recrystallization.- Ensure all solvent has been removed under reduced pressure. |
| Broad Melting Point Range | Impure product. | - Recrystallize the product until a sharp melting point is obtained. |
Experimental Protocols
Synthesis of this compound from 1-Hydroxy-2,5-hexanedione[2]
-
Dissolution: Dissolve 130 mg of 1-Hydroxy-2,5-hexanedione in water at 80°C.
-
Catalysis: Add 8.4 mg of sodium bicarbonate as a catalyst.
-
Reaction: Maintain the reaction mixture at 80°C for 12 hours.
-
Extraction: After the reaction is complete, perform an extraction with chloroform to isolate the product.
-
Purification: Purify the crude product using silica gel column chromatography to yield this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Spectroscopic Analysis of 3-Methylcyclopentane-1,2-dione
Welcome to the technical support center for the spectroscopic analysis of 3-Methylcyclopentane-1,2-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the spectroscopic analysis of this compound?
A1: The most significant challenge arises from the keto-enol tautomerism of the molecule. This compound can exist as two tautomers: the diketo form and the enol form (2-hydroxy-3-methyl-2-cyclopenten-1-one). The equilibrium between these two forms is highly sensitive to the solvent, temperature, and concentration, which can lead to complex and variable spectra. In many common organic solvents, the enol form is the predominant species.
Q2: Which spectroscopic techniques are most effective for characterizing this compound?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and allows for the quantification of the keto-enol tautomers.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in both tautomeric forms, particularly the carbonyl and hydroxyl groups.
-
Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the conjugated π-system of the enol form and monitor the tautomeric equilibrium.
Q3: How can I identify the presence of both keto and enol forms in my NMR spectrum?
A3: The ¹H NMR spectrum will show distinct signals for each tautomer. The enol form typically displays a characteristic enolic proton signal at a downfield chemical shift (around 6-7 ppm) and a broad signal for the hydroxyl proton. The diketo form, if present in sufficient quantity, will show different sets of signals for the aliphatic protons. The ratio of the tautomers can be determined by integrating the respective signals.
Q4: What are the expected m/z peaks in the mass spectrum of this compound?
A4: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 112, corresponding to the molecular weight of C₆H₈O₂.[1] Common fragment ions may arise from the loss of CO (m/z 84), CH₃ (m/z 97), and other fragmentation pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Complex NMR Spectra
Problem: You observe significant variations in your ¹H or ¹³C NMR spectra across different samples or preparations, or the spectra appear overly complex.
Possible Cause: This is likely due to shifts in the keto-enol equilibrium. The polarity of the solvent has a major influence on the tautomeric ratio.
Troubleshooting Steps:
-
Standardize the Solvent: Always use the same deuterated solvent for comparable analyses. Note that in non-polar solvents like CDCl₃ and CCl₄, the enol form is heavily favored. In more polar, protic solvents, the proportion of the keto form may increase.
-
Control the Temperature: Acquire spectra at a constant, recorded temperature, as the equilibrium is temperature-dependent.
-
Check Concentration: The tautomeric equilibrium can also be concentration-dependent. Prepare samples at a consistent concentration.
-
D₂O Exchange: To confirm the presence of the enolic hydroxyl proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The enolic -OH peak should disappear or significantly diminish.
Issue 2: Ambiguous IR Spectra
Problem: Your IR spectrum shows broad or overlapping bands in the carbonyl and hydroxyl regions, making it difficult to assign functional groups confidently.
Possible Cause: The presence of both keto and enol forms, along with intermolecular hydrogen bonding, can lead to complex IR spectra.
Troubleshooting Steps:
-
Solvent-Dependent Analysis: Acquire spectra in different solvents of varying polarity (e.g., a non-polar solvent like CCl₄ and a more polar one). In CCl₄, this compound exists almost exclusively in the enol form, simplifying the spectrum.[2]
-
Concentration Study: Run spectra at different concentrations. Intermolecular hydrogen bonding, which can cause peak broadening, is concentration-dependent. Dilution will favor intramolecular hydrogen bonding within the enol form, leading to sharper peaks.
-
Solid-State Analysis: Acquire a spectrum of the solid material (e.g., as a KBr pellet or using an ATR accessory). In the solid state, the molecule may exist predominantly in one tautomeric form, resulting in a simpler spectrum.
Issue 3: Difficulty in Confirming Sample Purity
Problem: You suspect the presence of impurities in your sample of this compound, but the spectral features are difficult to distinguish from the tautomers.
Possible Cause: Impurities from the synthesis, such as starting materials or byproducts, can have overlapping spectral signals with your target compound. A common impurity could be 3-methylcyclopentanone if the synthesis involves its oxidation.
Troubleshooting Steps:
-
Reference Spectra: Compare your spectra with reference spectra of known impurities. For example, the mass spectrum of 3-methylcyclopentanone shows a molecular ion at m/z 98.[3]
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for separating and identifying volatile impurities. The retention time and the mass spectrum of each separated component can be used for identification.
-
High-Field NMR: Using a higher-field NMR spectrometer can provide better signal dispersion, helping to resolve overlapping peaks from impurities and the main compound.
Data Presentation
Table 1: Spectroscopic Data for this compound (Enol Form)
| Spectroscopic Technique | Solvent | Peak/Signal (δ in ppm, ν in cm⁻¹, m/z) | Assignment |
| ¹H NMR | CDCl₃ | ~6.69 | Enolic proton (-OH) |
| ~2.43 | Methylene protons (-CH₂-) | ||
| ~2.02 | Methyl protons (-CH₃) | ||
| ¹³C NMR | CDCl₃ | ~200.7 | Carbonyl carbon (C=O) |
| ~197.8 | Carbonyl carbon (C=O) | ||
| ~142.1 | Enolic carbon (=C-OH) | ||
| ~118.9 | Enolic carbon (=C-CH₃) | ||
| ~33.8 | Methylene carbon (-CH₂-) | ||
| ~29.5 | Methine carbon (-CH-) | ||
| ~8.7 | Methyl carbon (-CH₃) | ||
| IR Spectroscopy | CCl₄ | Broad band centered around 3400 cm⁻¹ | O-H stretch (intramolecular H-bond) |
| ~1710 cm⁻¹ | C=O stretch (conjugated) | ||
| ~1640 cm⁻¹ | C=C stretch | ||
| Mass Spectrometry (EI) | - | 112 | [M]⁺ |
| 84 | [M-CO]⁺ | ||
| 69 | [M-CO-CH₃]⁺ | ||
| 41 | [C₃H₅]⁺ |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and assess the tautomeric equilibrium.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for analysis in a non-polar environment) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the enol and any observable keto tautomer.
-
Protocol 2: IR Spectroscopic Analysis
Objective: To identify the key functional groups and study the keto-enol tautomerism.
Methodology:
-
Sample Preparation (Solution):
-
Prepare a ~5% (w/v) solution of this compound in a suitable IR-transparent solvent (e.g., CCl₄).
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen.
-
Perform a background scan with the pure solvent in the sample cell.
-
-
Data Acquisition:
-
Fill the sample cell with the prepared solution.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands for the enol form.
-
Visualizations
Caption: General experimental workflow for the spectroscopic analysis.
References
Catalyst Selection for 3-Methylcyclopentane-1,2-dione Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 3-Methylcyclopentane-1,2-dione. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
A1: The primary catalytic reactions involving this compound are hydrogenation and oxidation. Hydrogenation typically targets the reduction of one or both ketone functionalities to form corresponding alcohols. Catalytic oxidation can be employed to induce ring cleavage or further functionalization. Condensation reactions are also relevant, though often proceed under base or acid catalysis without the need for a metallic catalyst.
Q2: How do I select an appropriate catalyst for the hydrogenation of this compound?
A2: Catalyst selection for the hydrogenation of this α-diketone is crucial for achieving desired selectivity.
-
For reduction to the corresponding diol: Ruthenium on carbon (Ru/C) is often a preferred catalyst for the hydrogenation of cyclic diones to diols.[1][2] It generally provides good yields under moderate hydrogen pressure and temperature.[1]
-
For selective reduction to an α-hydroxy ketone: This is a more challenging transformation. Platinum-based catalysts (e.g., Pt/C) modified with cinchona alkaloids have been used for the enantioselective hydrogenation of vicinal diketones.[3]
-
Commonly used catalysts: Other common hydrogenation catalysts include Palladium on carbon (Pd/C) and Raney Nickel. However, their performance and selectivity can vary significantly based on the substrate and reaction conditions. Pd/C, for instance, is highly active for hydrogenation but may sometimes favor C-C bond cleavage in more complex molecules.[4]
Q3: What are the key parameters to optimize for a successful catalytic hydrogenation?
A3: Key parameters to optimize include:
-
Catalyst Loading: Typically ranges from 1 to 10 mol% with respect to the substrate.
-
Hydrogen Pressure: Generally between 5 and 50 bar. Higher pressures can increase the reaction rate but may also lead to over-reduction.
-
Temperature: Usually in the range of 25 to 100°C. Higher temperatures can accelerate the reaction but may also promote side reactions.
-
Solvent: Protic solvents like ethanol or isopropanol are commonly used. The choice of solvent can significantly influence the reaction rate and selectivity.[1]
-
Agitation: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.
Q4: Are there established catalysts for the oxidation of this compound?
A4: While specific data for this compound is limited, metalloporphyrin catalysts have been reported for the aerobic cascade oxidation of substituted cyclopentane-1,2-diones. This process can yield valuable intermediates like hydroxydiacids and ketoacids.
Troubleshooting Guides
Problem 1: Low or No Conversion in Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may be old or improperly handled. Use a fresh batch of catalyst. For pyrophoric catalysts like Raney Nickel, ensure it was not exposed to air. |
| Catalyst Poisoning | Feedstock or solvent may contain impurities like sulfur or nitrogen compounds that poison the catalyst.[5] Purify starting materials and use high-purity, degassed solvents. A lead acetate test can qualitatively check for sulfur impurities.[5] |
| Insufficient Hydrogen | Ensure the system is properly sealed and there are no leaks. For reactions using a hydrogen balloon, ensure it is adequately filled and that the gas is being consumed. |
| Poor Mass Transfer | Increase the stirring speed to ensure the catalyst is well suspended and there is good contact between the gas, liquid, and solid phases. |
| Suboptimal Conditions | Systematically vary temperature and pressure within a safe range to find the optimal conditions for your specific setup. |
Problem 2: Poor Selectivity / Formation of Byproducts in Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Over-reduction | Reduce hydrogen pressure, reaction time, or temperature. A less active catalyst might also be considered. |
| Dehydration Side Reactions | For related cyclic diones, dehydration to form cyclopentanone and cyclopentanol can be a side reaction, especially with catalysts like Rh/C, Pd/C, and Pt/C.[1] Using Ru/C and optimizing for lower temperatures can help suppress this.[1] |
| Ring Opening | Under harsh conditions, C-C bond cleavage can occur. Milder reaction conditions (lower temperature and pressure) are recommended. |
Catalyst Performance Data (Analogous Systems)
Since direct comparative data for this compound is limited, the following table summarizes the performance of various catalysts for the hydrogenation of the structurally related 1,3-cyclopentanedione. This can serve as a starting point for catalyst screening.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Major Product(s) |
| 5% Ru | Carbon | 100 | 50 | 100 | Cyclopentane-1,3-diol |
| 5% Rh | Carbon | 100 | 50 | Incomplete | High yield of dehydration products |
| 5% Pd | Carbon | 100 | 50 | Incomplete | High yield of dehydration products |
| 5% Pt | Carbon | 100 | 50 | Incomplete | High yield of dehydration products |
| Ru | Al₂O₃ | 100 | 50 | Incomplete | High yield of dehydration products |
Note: Dehydration products include cyclopentanone and cyclopentanol.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Cyclic Dione
This protocol is a general guideline and should be adapted based on the specific catalyst and substrate.
-
Reactor Setup: To a high-pressure reactor, add this compound and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5% Ru/C) under an inert atmosphere.
-
System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) followed by purges with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methylcyclopentane-1,2-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-methylcyclopentane-1,2-dione. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solvent effects to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of the this compound synthesis?
A1: The most critical factors are the exclusion of water from the reaction system and the choice of an appropriate solvent. The synthesis, which often involves a cyclization reaction analogous to a Dieckmann condensation, relies on strong bases that are readily deactivated by water. The solvent plays a crucial role in reactant solubility, reaction temperature control, and potentially in stabilizing intermediates.
Q2: Which synthetic route is commonly used for preparing this compound?
A2: A well-documented method involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate under substantially anhydrous conditions, followed by hydrolysis and decarboxylation to yield the final product.[1]
Q3: Can you suggest a starting point for solvent selection in this synthesis?
A3: A good starting point is an inert, anhydrous, non-polar aprotic solvent. Aromatic hydrocarbons like toluene or xylene are often used, as are aliphatic ethers such as diethyl ether or tetrahydrofuran (THF).[1] The choice will depend on the specific base used and the desired reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Water: Moisture in the reagents or glassware will quench the strong base required for the reaction.[2] 2. Inactive or Insufficient Base: The base may have degraded due to improper storage or the amount used is stoichiometrically insufficient. 3. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may be incompatible with the reaction conditions. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[2] 2. Use Fresh, High-Quality Base: Use a freshly opened container of the base or purify/prepare it immediately before use. Ensure at least one stoichiometric equivalent is used. 3. Solvent Optimization: Refer to the solvent selection table below. Consider a higher boiling point solvent like xylene to increase the reaction temperature. |
| Formation of Polymeric Byproducts | Intermolecular Condensation: If the concentration of reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization. | Employ High-Dilution Techniques: Add the reactants slowly to the reaction mixture over an extended period to maintain a low concentration, which favors the formation of the cyclic product.[2] |
| Difficult Product Isolation/Purification | Solvent-Product Solubility Issues: The product may be highly soluble in the reaction solvent, leading to losses during extraction. Conversely, it may have low solubility, leading to precipitation. | Consult Solubility Data: Refer to studies on the solubility of this compound in various organic solvents to select appropriate extraction and crystallization solvents.[3] Post-Reaction Solvent Swap: After the reaction is complete, consider removing the reaction solvent under reduced pressure and replacing it with a solvent system optimized for extraction and purification. |
| Incomplete Reaction | Inadequate Reaction Time or Temperature: The reaction may not have reached completion under the current conditions. | Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. If the reaction stalls, consider cautiously increasing the temperature, ensuring it does not lead to decomposition. |
Solvent Effects on Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound. The ideal solvent should be inert to the reaction conditions, provide good solubility for the reactants and intermediates, and be anhydrous. Below is a summary of suitable solvent classes and their likely impact on the reaction.
| Solvent Class | Examples | Key Characteristics & Impact on Reaction | Considerations |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | - Non-polar, aprotic. - Higher boiling points allow for a wider range of reaction temperatures. - Good for maintaining anhydrous conditions.[1][4] | - Toluene and xylene are generally preferred over the more toxic benzene. - Xylene is used in the synthesis of the related 2-methyl-1,3-cyclopentanedione.[4] |
| Aliphatic Ethers | Diethyl Ether, Tetrahydrofuran (THF), Isopropyl Ether, Butyl Ether | - Aprotic, with varying degrees of polarity. - Good at solvating cations, which can be beneficial. - Generally lower boiling points than aromatic hydrocarbons.[1] | - Must be rigorously dried, as they can contain peroxides and water. - THF is a good choice for reactions using bases like sodium hydride.[2] |
| Polar Aprotic Co-solvents | Dimethyl sulfoxide (DMSO) | - Can increase the solubility of reactants and the reactivity of anionic intermediates. | - Used as a co-solvent with xylene in the synthesis of 2-methyl-1,3-cyclopentanedione.[4] - Must be completely anhydrous. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, as described in the literature.[1]
Step 1: Preparation of the Alkali-Metal Salt of Alkyl Alkoxalylpropionate
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of 1.0 mole of sodium ethoxide in 250 mL of anhydrous xylene.
-
Cool the suspension in an ice bath.
-
Slowly add a mixture of 1.0 mole of ethyl propionate and 1.0 mole of ethyl oxalate dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. This mixture containing the sodium salt of ethyl ethoxalylpropionate is used directly in the next step.
Step 2: Cyclization Reaction
-
To the vigorously stirred solution from Step 1, add 1.0 mole of ethyl acrylate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a temperature between 30°C and 60°C and maintain for 1 to 5 hours to ensure the reaction and cyclization are complete.[1]
-
Monitor the reaction by TLC or GC-MS.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature and carefully acidify with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Add an excess of water to the mixture.
-
Heat the mixture to reflux (approximately 100°C) for 1 to 10 hours to effect hydrolysis and decarboxylation.[1] The evolution of CO2 should be observed.
Step 4: Product Isolation and Purification
-
After cooling, separate the organic phase.
-
Wash the organic phase several times with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from hot water or by sublimation.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
Technical Support Center: 3-Methylcyclopentane-1,2-dione Production
Welcome to the technical support center for the synthesis of 3-Methylcyclopentane-1,2-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in managing byproducts during its production.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Intramolecular Aldol Condensation of 2,5-Hexanedione
Q1: My reaction is producing a significant amount of a furan byproduct. How can I minimize this?
A1: The formation of 2,5-dimethylfuran is a known side reaction in the acid-catalyzed intramolecular aldol condensation of 2,5-hexanedione. To minimize this, it is recommended to switch to a base-catalyzed method.
Troubleshooting Workflow for Furan Byproduct Formation
Caption: Troubleshooting furan formation.
Q2: My overall yield is low, and I suspect polymerization. What conditions favor this, and how can I avoid it?
A2: Polymerization can be a significant issue, particularly at high temperatures and high catalyst concentrations. To mitigate this, consider the following:
-
Reduce Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
Route 2: Dieckmann Condensation of Glutaric and Oxalic Acid Esters
Q1: My reaction mixture has turned dark brown/black with the formation of tars. How do I remove these and purify my product?
A1: The formation of "black tars" is a common issue in this synthesis route.[1] These are likely polymeric byproducts from side reactions. The recommended purification involves:
-
Filtration: After the initial reaction, cool the solution and filter to remove the bulk of the tars.[1]
-
Extraction: Extract the filtrate with a suitable organic solvent like ethyl acetate to recover the product from the aqueous phase.[1]
-
Washing: Wash the organic extract with a sodium bicarbonate solution to remove acidic impurities.[1]
-
Recrystallization: After removing the solvent, recrystallize the crude product from a suitable solvent like ethyl acetate or hot water to obtain the purified this compound.[1][2]
Q2: My recrystallization is not yielding pure crystals, or the recovery is very low. What can I do?
A2: Successful recrystallization depends heavily on the choice of solvent and proper technique.
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will reduce recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Decolorizing Carbon: If your product is colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[3][4] Be aware that using too much can adsorb your product and reduce the yield.
Troubleshooting Recrystallization
Caption: Common recrystallization problems and solutions.
Route 3: Synthesis via 2-Methylcyclopentanone Oximation
Q1: The oximation of 2-methylcyclopentanone is incomplete. How can I drive the reaction to completion?
A1: Low conversion in oximation reactions can often be attributed to issues with pH, reagent quality, or reaction conditions.
-
pH Control: The reaction is pH-sensitive. Using a buffer or a base (like sodium acetate or pyridine) to neutralize the HCl released from hydroxylamine hydrochloride is crucial.
-
Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Ensure you are using a fresh, properly stored reagent.
-
Temperature and Time: While higher temperatures can increase the rate, they can also promote side reactions. Monitor the reaction by TLC and adjust the time and temperature accordingly.
Data Presentation
Table 1: Effect of Catalyst on Intramolecular Aldol Condensation of 2,5-Hexanedione
| Catalyst | Temperature (°C) | Time (h) | Conversion of 2,5-Hexanedione (%) | Selectivity for 3-Methyl-2-cyclopentenone (%) |
| γ-Al2O3/AlOOH | 150 | 6 | 90 | 85.9 |
| NaOH (aq) | 100 | 2 | >95 | High (furan formation minimized) |
| Amberlyst-15 (acidic) | 80 | 4 | 85 | Lower (significant furan formation) |
Note: 3-Methyl-2-cyclopentenone is the immediate precursor to this compound in this pathway.
Experimental Protocols
Protocol: Purification of this compound from Tars (Dieckmann Condensation Route)
This protocol is adapted from procedures involving filtration and recrystallization to remove tar-like byproducts.[1]
-
Initial Filtration:
-
Following the hydrolysis step, cool the acidic reaction mixture to approximately 50°C.
-
Filter the solution through a Büchner funnel to remove the insoluble black tars.
-
-
Product Crystallization and Extraction:
-
Cool the filtrate to room temperature to allow the crude this compound to crystallize.
-
Collect the crystals by filtration.
-
Extract the remaining filtrate with three portions of ethyl acetate to recover the dissolved product.
-
-
Washing and Drying:
-
Combine the collected crystals with the ethyl acetate extracts.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution, followed by distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Final Purification:
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from a minimal amount of hot ethyl acetate or water to yield purified this compound.
-
Experimental Workflow for Purification
Caption: Purification of this compound.
References
- 1. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]
- 2. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
optimizing temperature and pressure for 3-Methylcyclopentane-1,2-dione synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3-Methylcyclopentane-1,2-dione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound include:
-
Dieckmann Condensation: This involves the intramolecular cyclization of a diester. A common approach is the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by hydrolysis and decarboxylation.[1]
-
Cyclization of 1-Hydroxy-2,5-hexanedione: This method utilizes a starting material that undergoes cyclization to form the target dione.[2]
-
From an Oxime Intermediate: A multi-step process that involves the formation and subsequent hydrolysis of a 3-methyl-1,2-cyclopentanedione oxime.
Q2: How does temperature affect the yield of the Dieckmann condensation route?
A2: Temperature is a critical parameter. For the cyclization step of the Dieckmann condensation, a temperature range of 30-60°C is generally recommended.[1] One specific example cites refluxing at approximately 40°C.[1] The subsequent hydrolysis and decarboxylation step is typically carried out at reflux temperature, around 100°C.[1] Insufficient temperature during cyclization may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decrease the overall yield.
Q3: Is there an optimal pressure for this synthesis?
A3: Currently, there is a lack of specific experimental data detailing the effect of pressure on the synthesis of this compound. However, from a theoretical standpoint, intramolecular cyclization reactions, such as the Dieckmann condensation, typically result in a decrease in volume. Therefore, applying high pressure should, in principle, favor the cyclization and potentially increase the reaction rate and yield. Without experimental validation for this specific synthesis, atmospheric pressure is the standard condition used in reported protocols.
Q4: What are the expected yields for the synthesis of this compound?
A4: The reported yields vary depending on the synthetic route:
-
The Dieckmann condensation method has a reported overall yield of approximately 15.3%.[1]
-
The synthesis starting from 1-Hydroxy-2,5-hexanedione has been reported to achieve a yield of 81%.[2]
-
A two-step process via an oxime intermediate has a reported yield of 78% for the initial step.
Q5: How can I purify the final product?
A5: Purification of this compound can be achieved through several methods. Recrystallization from hot water or ethanol is a common technique.[1] For further purification, sublimation can be employed.[1] In some protocols, column chromatography on silica gel is used to isolate the product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or moderately increasing the temperature within the recommended range (e.g., for Dieckmann cyclization, maintain temperature between 30-60°C).[1] |
| Inactive or insufficient base in the Dieckmann condensation. | Ensure the base (e.g., sodium ethoxide) is freshly prepared or properly stored to maintain its reactivity. Use at least a stoichiometric amount relative to the ester. | |
| Presence of water in anhydrous reactions. | For reactions requiring anhydrous conditions, such as the Dieckmann condensation, ensure all glassware is thoroughly dried and use anhydrous solvents.[1] | |
| Formation of Side Products | Polymerization of the alkyl acrylate starting material. | Add the alkyl acrylate dropwise to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is well-controlled. |
| Incomplete hydrolysis and decarboxylation. | Ensure sufficient time and temperature (reflux) during the acidic workup to drive the hydrolysis and decarboxylation to completion.[1] | |
| Formation of a brown, tarry substance. | This can result from overheating or prolonged reaction times at high temperatures. Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Decolorization with activated carbon during recrystallization can help remove some colored impurities.[1] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Perform multiple extractions with a suitable organic solvent (e.g., chloroform or ethyl acetate) to ensure complete removal of the product from the aqueous layer.[2] |
| Co-distillation with impurities during purification. | If vacuum distillation is used, ensure a good vacuum and precise temperature control. If impurities have similar boiling points, consider alternative purification methods like column chromatography or recrystallization. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Synthetic Route | Key Reactants | Temperature | Reaction Time | Yield | Reference |
| Dieckmann Condensation | Ethyl acrylate, Sodium salt of ethyl ethoxalylpropionate | Cyclization: ~40°C; Decarboxylation: Reflux | Cyclization: 4 hours | 15.3% | [1] |
| From 1-Hydroxy-2,5-hexanedione | 1-Hydroxy-2,5-hexanedione, Sodium bicarbonate | 80°C | 12 hours | 81% | [2] |
| From Oxime Intermediate | 3-methyl-1,2-cyclopentanedione oxime, Sodium nitrite, Sulfuric acid | 70-80°C | 6 hours | Not specified for final step (78% for oxime formation) | Guidechem FAQ |
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol is adapted from the method described in US Patent 2,865,962 A.[1]
Step 1: Preparation of Sodium Ethyl Ethoxalylpropionate
-
Prepare a suspension of sodium ethoxide (from 1 mole of sodium) in 200 ml of ethyl ether in an ice bath.
-
Add a mixture of ethyl propionate (1 mole) and ethyl oxalate (1 mole) dropwise with stirring.
-
Allow the mixture to stand over the weekend, during which it will solidify.
Step 2: Cyclization
-
Gently heat the solidified mass from Step 1 to allow for stirring.
-
Add ethyl acrylate (1 mole) dropwise at room temperature.
-
Reflux the mixture at approximately 40°C for 4 hours.
-
Continue stirring for an additional 2 hours and then let it stand overnight.
Step 3: Hydrolysis and Decarboxylation
-
Add concentrated hydrochloric acid (100 ml) with agitation.
-
Separate the ether layer and wash it three times with 200 ml portions of water.
-
Remove the ether under reduced pressure.
-
Distill the concentrate at 0.5 mm Hg to remove unreacted ethyl ethoxalylpropionate.
-
Reflux the distillation residue with concentrated hydrochloric acid for 6 hours.
-
Evaporate the mixture on a steam bath under reduced pressure to obtain a brown solid.
Step 4: Purification
-
Decolorize the solid by treating it with activated carbon in hot water.
-
Recover the 3-methyl-1,2-cyclopentanedione by recrystallization from the hot water.
Protocol 2: Synthesis from 1-Hydroxy-2,5-hexanedione
This protocol is based on the synthesis described by ChemicalBook.[2]
-
Dissolve 130 mg of 1-Hydroxy-2,5-hexanedione in water at 80°C.
-
Add 8.4 mg of sodium bicarbonate as a catalyst.
-
Maintain the reaction at 80°C for 12 hours.
-
After the reaction is complete, extract the product with chloroform.
-
Purify the isolated product using silica gel column chromatography to afford this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 3-Methylcyclopentane-1,2-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methylcyclopentane-1,2-dione, also known as cyclotene, is a valuable building block in the synthesis of various complex molecules. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to inform methodology selection.
Comparison of Synthetic Performance
The choice of a synthetic route for this compound is a critical decision that balances factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key performance indicators for two distinct pathways: a one-pot cyclization reaction and a two-step approach involving an intramolecular aldol condensation followed by oxidation.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) |
| One-Pot Cyclization | Ethyl acrylate, Ethyl propionate, Ethyl oxalate | Sodium ethoxide, Hydrochloric acid | 40 | 6 | 15.3[1] |
| Two-Step: Aldol Condensation & Oxidation | |||||
| Step 1: Intramolecular Aldol Condensation | 2,5-Hexanedione | Calcium oxide (CaO) | 150 | 14 | 98[2][3] |
| Step 2: Oxidation of 3-Methyl-2-cyclopenten-1-one | 3-Methyl-2-cyclopenten-1-one | Data not available in the provided search results. | - | - | - |
Detailed Experimental Protocols
One-Pot Synthesis from Alkyl Acrylate and Alkyl Alkoxalylpropionate
This method provides a direct route to this compound, albeit with a modest yield. The synthesis involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation in a single pot.[1]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, prepare sodium ethoxide from sodium metal and absolute ethanol.
-
Formation of the Alkoxalylpropionate Salt: A mixture of ethyl propionate (1 mole) and ethyl oxalate (1 mole) is added dropwise with stirring to a suspension of the prepared sodium ethoxide in diethyl ether, maintained at ice-bath temperature.
-
Reaction with Alkyl Acrylate: To the resulting mixture, add ethyl acrylate (1 mole) dropwise at room temperature.
-
Cyclization: The reaction mixture is then refluxed at approximately 40°C for 4 hours, followed by stirring for an additional 2 hours at room temperature.
-
Hydrolysis and Decarboxylation: Concentrated hydrochloric acid is added to the reaction mixture, which is then refluxed for 6 hours.
-
Workup and Purification: The ether layer is separated, washed with water, and the solvent is removed under reduced pressure. The final product, 3-methyl-1,2-cyclopentanedione, is purified from the residue. In a specific example, an overall yield of 15.3% was reported after accounting for recovered starting material.[1]
Two-Step Synthesis via Intramolecular Aldol Condensation
Step 1: Intramolecular Aldol Condensation of 2,5-Hexanedione
This reaction is a robust and high-yielding method for producing the direct precursor to the target molecule.[2][3]
Experimental Protocol:
-
Reaction Setup: To a 25 mL three-necked flask, add 3 g of 2,5-hexanedione and 10 mL of water.
-
Inert Atmosphere: Create an inert atmosphere in the flask by purging with nitrogen gas.
-
Reaction Conditions: Heat the mixture to 150°C with stirring.
-
Catalyst Addition: Add 400 mg of calcium oxide (CaO) to the reaction mixture.
-
Reaction Progression: Maintain the reaction at 150°C for 14 hours.
-
Analysis: The progress of the reaction can be monitored by gas chromatography. This method has been reported to yield up to 98% of 3-methyl-2-cyclopenten-1-one.[3]
Step 2: Oxidation of 3-Methyl-2-cyclopenten-1-one
A reliable and well-documented protocol for the oxidation of 3-methyl-2-cyclopenten-1-one to this compound is a critical yet currently missing piece of information from the surveyed literature. The viability of the overall two-step synthesis hinges on the efficiency of this transformation.
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Concluding Remarks
The synthesis of this compound can be approached through different strategies, each with its own set of advantages and disadvantages. The one-pot synthesis from ethyl acrylate and ethyl alkoxalylpropionate offers a direct route but with a lower reported yield. In contrast, the intramolecular aldol condensation of 2,5-hexanedione provides a high-yielding pathway to a key precursor, 3-methyl-2-cyclopenten-1-one. However, the overall efficiency of this two-step process is dependent on a subsequent oxidation step for which quantitative data is not yet available.
For researchers, the choice between these methods will depend on the specific requirements of their project. If a direct, albeit lower-yielding, route is acceptable and the starting materials are readily available, the one-pot synthesis may be suitable. If a higher yield is critical and the development of an efficient oxidation step is feasible, the two-step approach starting from 2,5-hexanedione presents a promising alternative. Further research into the oxidation of 3-methyl-2-cyclopenten-1-one is warranted to fully assess the potential of this latter pathway.
References
Validating the Purity of 3-Methylcyclopentane-1,2-dione: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 3-Methylcyclopentane-1,2-dione purity. We present supporting experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate analytical method.
Comparison of Analytical Methods
Both HPLC and GC are powerful chromatographic techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory instrumentation availability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reverse-phase HPLC method is typically employed.
Gas Chromatography (GC) is a highly sensitive method well-suited for volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide excellent separation and identification of impurities.
A summary of the performance characteristics of typical HPLC and GC methods for the analysis of this compound is presented in Table 1.
| Parameter | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Typical Column | C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) or Newcrom R1[1] | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid)[1][2] | Inert gas (e.g., Helium, Nitrogen) |
| Typical Retention Time | 2-5 minutes | 5-10 minutes |
| Resolution | Good for non-volatile and polar impurities | Excellent for volatile impurities |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.003 µg/mL |
| Common Impurities | Starting materials (ethyl propionate, ethyl oxalate), polymeric byproducts | Unreacted starting materials, volatile side-products (e.g., furan derivatives) |
Experimental Protocols
Detailed experimental protocols for both HPLC and GC methods are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 30:70 v/v) with 0.1% phosphoric acid.[1][2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas and calculate the purity of the sample based on the calibration curve generated from the reference standards.
GC Method Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample solution into the GC system.
-
Data Processing: Integrate the peak areas and calculate the purity of the sample based on the calibration curve. If using GC-MS, identify impurities by comparing their mass spectra to a library.
Visualizing the Workflow
To illustrate the logical flow of validating the purity of this compound by HPLC, the following diagram was created using Graphviz.
Conclusion
Both HPLC and GC are highly effective methods for validating the purity of this compound. HPLC is particularly advantageous for its versatility in handling a wide range of potential non-volatile impurities that may arise during synthesis and storage. GC, on the other hand, offers superior sensitivity and resolution for volatile impurities. The choice of method should be guided by the anticipated impurity profile and the specific analytical requirements. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in the development and quality control of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylcyclopentane-1,2-dione
For researchers, scientists, and drug development professionals, the accurate and precise quantification of flavor and aroma compounds is paramount. 3-Methylcyclopentane-1,2-dione, a key contributor to the aroma of coffee and other food products, requires robust analytical methods for its determination.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, with a focus on cross-validation principles and supporting experimental data from validated methods for similar analytes in comparable matrices.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC method is typically employed.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in the gas phase followed by detection and identification using a mass spectrometer. This method is highly suitable for aroma compounds due to their inherent volatility.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for HPLC and GC-MS methods, based on validated analytical procedures for this compound and other relevant small molecules in complex matrices like food and beverages.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.998[3] | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.11–0.76 µg/mL[5] | 0.003 - 0.6 µg/kg[4][6] |
| Limit of Quantification (LOQ) | 0.35–2.55 µg/mL[5] | 0.009 - 2.0 µg/kg[4][6] |
| Accuracy (% Recovery) | 89.9%[5] | 99.1–99.5%[6] |
| Precision (%RSD) | ≤ 4.5%[5] | 1.0–4.2%[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. The following sections outline representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Methodology
A reverse-phase HPLC method can be utilized for the analysis of this compound.[2]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or C18 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small addition of phosphoric acid or formic acid for mass spectrometry compatibility.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for the analyte.
-
Injection Volume: 10-20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
A stable isotope dilution assay (SIDA) coupled with GC-MS provides high accuracy and precision for the quantification of volatile compounds.[7][8]
-
Sample Preparation:
-
Homogenize the sample (e.g., coffee grounds).
-
Spike the sample with a known amount of a suitable deuterated internal standard.
-
Extract the analytes using a suitable solvent (e.g., dichloromethane or water) via stirring or sonication.[7]
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Injection Mode: Splitless or split injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound. GC-MS generally offers superior sensitivity and specificity, making it the preferred method for trace-level quantification in complex matrices such as coffee.[7][8] The use of stable isotope dilution analysis with GC-MS further enhances the accuracy and reliability of the results. HPLC provides a suitable alternative, particularly when derivatization is not desirable or when analyzing less volatile related compounds simultaneously.
The selection of the most appropriate method should be based on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the availability of instrumentation. Regardless of the chosen technique, a thorough method validation in line with international guidelines is crucial to ensure the generation of reliable and reproducible data for this important flavor compound.
References
- 1. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 2. 3-Methyl-1,2-cyclopentanedione | SIELC Technologies [sielc.com]
- 3. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imreblank.ch [imreblank.ch]
A Comparative Guide to 3-Methylcyclopentane-1,2-dione and Other Cyclopentanediones in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, cyclopentanedione scaffolds serve as versatile building blocks for the construction of complex molecular architectures and pharmacologically active agents. Among these, 3-methylcyclopentane-1,2-dione distinguishes itself through its unique reactivity and synthetic potential. This guide provides an objective comparison of this compound with other relevant cyclopentanediones, supported by experimental data, to inform strategic decisions in research and development.
Synthesis of Cyclopentanediones: A Comparative Overview
The accessibility of a building block is a critical factor in its application. The following table summarizes synthetic routes to this compound and other key cyclopentanediones, highlighting differences in yields and reaction conditions.
| Product | Starting Material(s) | Key Reagents | Solvent | Yield | Reference |
| This compound | Alkyl acrylate and an alkali-metal salt of an alkyl alkoxalylpropionate | Strong aqueous acid | - | 15.3% | [1] |
| 2-Methyl-1,3-cyclopentanedione | Succinic acid and propionyl chloride | Anhydrous aluminum chloride | Nitromethane | 63-69% | |
| 1,3-Cyclopentanedione | Diethyl adipate | Sodium ethoxide | Toluene | 80-82% (of intermediate) |
Performance in Key Synthetic Transformations
The utility of a synthetic building block is defined by its performance in a range of chemical reactions. This section compares the application of this compound and its counterparts in fundamental synthetic transformations.
Michael Addition
The Michael addition is a cornerstone of carbon-carbon bond formation. The reactivity of cyclopentanediones in this reaction is influenced by their substitution pattern and the nature of the Michael acceptor.
Organocatalytic Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles
An asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles has been demonstrated to proceed with high enantioselectivity in the presence of a multifunctional squaramide catalyst.[2] This highlights the potential of the cyclopentane-1,2-dione core in stereoselective synthesis. While a direct comparative study with this compound under identical conditions is not available, the established reactivity of the unsubstituted dione provides a benchmark for future investigations into the impact of the 3-methyl substituent on stereocontrol and reaction efficiency.
Aldol Condensation
Intramolecular aldol condensation is a powerful tool for the formation of cyclic systems. The synthesis of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione via a base-catalyzed intramolecular aldol condensation is a well-established and high-yielding process, with reported yields of up to 98%.[3][4] This efficient cyclization underscores the utility of acyclic precursors in accessing substituted cyclopentenone systems, which are closely related to cyclopentanediones.
Robinson Annulation
The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a classic method for the formation of six-membered rings. 2-Methyl-1,3-cyclopentanedione is a common substrate in this reaction, reacting with methyl vinyl ketone to form a key intermediate in steroid synthesis.[5] The reaction proceeds through the formation of a 1,5-diketone, which then undergoes an intramolecular aldol condensation.[6][7] The efficiency of this process with 1,3-diones showcases their utility in the construction of fused ring systems. The application of this compound in Robinson annulation is less documented, presenting an area for further exploration to compare its efficacy against the well-established 1,3-dione isomers in this important transformation.
Biological Activity and Signaling Pathway Modulation
Recent studies have illuminated the biological activities of cyclopentanedione derivatives, opening new avenues for drug development.
Anti-inflammatory Effects of 3-Methyl-1,2-cyclopentanedione
3-Methyl-1,2-cyclopentanedione has been shown to possess potent anti-inflammatory properties by down-regulating the age-related NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This transcription factor plays a pivotal role in the expression of pro-inflammatory genes. The ability of 3-methyl-1,2-cyclopentanedione to modulate this pathway underscores its potential as a lead compound for the development of novel anti-inflammatory agents.
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of 3-methyl-1,2-cyclopentanedione.
References
- 1. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 2. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 3. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
The Versatility of 3-Methylcyclopentane-1,2-dione: A Comparative Review of Its Applications
3-Methylcyclopentane-1,2-dione, also known by synonyms such as Maple Lactone and Cyclotene, is a versatile organic compound with significant applications across the flavor, fragrance, and pharmaceutical industries. Valued for its characteristic sweet, maple-like aroma, it serves as a key flavoring agent.[1][2][3] Beyond its sensory appeal, its reactive dicarbonyl structure makes it a valuable intermediate in organic synthesis and a scaffold of interest for the development of novel therapeutic agents. This guide provides a comparative overview of its performance in various applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Flavor and Fragrance Applications: A Sensory Profile Comparison
This compound is a prominent edible flavoring agent celebrated for its sweet aroma reminiscent of maple, caramel, and coffee.[2][4][5][6] It is naturally found in foods like coffee and is a product of the dry distillation of wood.[1][4] Its flavor profile is described as sweet, maple, bready, and caramellic with nutty undertones, particularly noticeable at concentrations around 5 ppm.[4] The detection aroma threshold for this compound is reported to be 300 ppb.[4]
The compound belongs to a family of structurally similar cyclopentane and cyclohexane diones that are often used in combination to achieve complex "brown" flavor profiles (e.g., maple, caramel, coffee, chocolate).[7] The performance of this compound (FEMA# 2700) can be compared to its analogs based on the intensity of specific flavor notes.
| Compound (FEMA#) | Relative Strength of Maple Note | Relative Strength of Caramel Note | Relative Strength of Candy Floss Note | Relative Strength of Phenolic Note | Overall Strength |
| This compound (2700) | 1 (Strongest) | 3 | 4 | 2 | 4 |
| 3,5-Dimethylcyclopentane-1,2-dione (3269) | 2 | 2 | 2 | 3 | 3 |
| 3,4-Dimethylcyclopentane-1,2-dione (3268) | 3 | 1 (Strongest) | 3 | 5 (Weakest) | 2 |
| 3-Ethylcyclopentane-1,2-dione (3152) | 5 (Weakest) | 5 (Weakest) | 1 (Strongest) | 4 | 5 (Weakest) |
| 3-Methylcyclohexane-1,2-dione (3305) | 4 | 4 | 5 (Weakest) | 1 (Strongest) | 1 (Strongest) |
Data sourced from a sequential ranking of flavor notes.[7]
In practical applications, while concentrations below 5 ppm of this compound (maple lactone) were not detected in difference-intensity testing in a syrup base, concentrations near 10 ppm enhanced the richness of the maple flavor.[8]
Synthetic Applications and Methodologies
The dione functionality of this compound makes it a useful building block in organic synthesis. Several synthetic routes have been developed, often starting from readily available precursors. A common strategy involves the intramolecular aldol condensation of a 1,4-dicarbonyl compound.
Caption: General workflow for synthesizing this compound.
Comparison of Synthetic Routes
The synthesis of this compound often proceeds through its enone precursor, 3-methyl-2-cyclopenten-1-one. The efficiency of this initial step is critical for the overall yield.
| Synthetic Route | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | CaO | 150 | 14 | 98% |
| Intramolecular Aldol Condensation | 2,5-Hexanedione | γ-Al2O3/AlOOH | Not Specified | 6 | 77.2% |
| Cyclization from Biomass-derived Precursor | 1-Hydroxy-2,5-hexanedione | Sodium bicarbonate | 80 | 12 | 81% |
| Robinson Annulation Variant | Alkyl acrylate & Alkyl alkoxalylpropionate salt | HCl (for hydrolysis) | Reflux | 6 (hydrolysis) | 15.3% |
Yields are for 3-methyl-2-cyclopenten-1-one[9][10] or this compound[4][11] as specified in the source.
Experimental Protocol: Synthesis from 1-Hydroxy-2,5-hexanedione
This protocol describes the cyclization of a biomass-derivable precursor to yield this compound.[4]
-
Dissolution: Dissolve 130 mg of 1-hydroxy-2,5-hexanedione as the starting material in water at 80 °C.
-
Catalysis: Add 8.4 mg of sodium bicarbonate to the solution to act as a catalyst.
-
Reaction: Maintain the reaction for 12 hours at 80 °C.
-
Extraction: Upon completion, perform an extraction using chloroform to isolate the product from the aqueous solution.
-
Purification: Purify the extracted product using silica gel column chromatography. This step should afford this compound (expected yield: ~91 mg, 81%).
-
Analysis: Confirm the final product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the results with a known standard of this compound.
Medicinal and Biological Applications
The cyclopentanedione scaffold is of significant interest in medicinal chemistry due to its potential biological activities. Research has explored its roles in anti-inflammatory, anticancer, and anticonvulsant applications.
Anti-inflammatory Activity
This compound (3-MCP) has been shown to possess potent anti-inflammatory effects.[12] Studies in aged rats demonstrated that 3-MCP can modulate the age-related NF-κB signaling cascade.[12] The activation of the transcription factor NF-κB is a central event in inflammatory processes, leading to the expression of pro-inflammatory genes.[12] 3-MCP was found to significantly reduce the phosphorylation of IκB (an inhibitor of NF-κB), prevent the translocation of NF-κB into the nucleus, and suppress the expression of its target genes, including iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[12]
Caption: 3-MCP inhibits the NF-κB inflammatory signaling pathway.
Potential Anticancer Activity
While specific anticancer studies on this compound are limited, the broader class of cyclopentenone and cyclopentanedione derivatives has been investigated for cytostatic and cytotoxic effects. These compounds often exhibit anticancer activity through various mechanisms, including the induction of apoptosis. For context, the table below shows the in vitro anticancer activity of other cyclopentanedione derivatives compared to a standard chemotherapeutic drug.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | 3.29 |
| HeLa (Cervical) | 6.75 | |
| HT-29 (Colon) | 7.56 | |
| MDA-MB-231 (Breast) | 10.30 | |
| TX-1918 (Cyclopentenedione derivative) | HepG2 (Liver) | 2.7 |
| HCT116 (Colon) | 230 | |
| Doxorubicin (Reference Drug) | Various | ~0.1 - 5 |
Data is compiled from multiple sources for comparative purposes and was not from a head-to-head study.[13]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 3. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 4. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]
- 5. Maple Syrup: Chemical Analysis and Nutritional Profile, Health Impacts, Safety and Quality Control, and Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. pages.uoregon.edu [pages.uoregon.edu]
- 9. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 10. search.library.uq.edu.au [search.library.uq.edu.au]
- 11. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 12. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling 3-Methylcyclopentane-1,2-dione: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for novel molecular tools is perpetual. This guide provides a comprehensive validation of 3-Methylcyclopentane-1,2-dione as a research tool, offering a direct comparison with relevant alternatives and supported by experimental data and detailed protocols.
This compound is a cyclic dione that has garnered interest in medicinal chemistry as a potential bio-isostere for the carboxylic acid functional group. This structural similarity allows it to mimic the interactions of carboxylic acids with biological targets while potentially offering improved pharmacokinetic properties. One of the most promising applications of this compound is as a scaffold for developing antagonists of the Thromboxane A2 prostanoid (TP) receptor, a key player in cardiovascular diseases and other pathological conditions.
Performance Comparison: this compound Analogue vs. Parent Carboxylic Acid
The primary validation of this compound as a research tool in the context of TP receptor antagonism comes from direct comparative studies with its corresponding carboxylic acid analogue. The following table summarizes the inhibitory potency (IC50) of a representative cyclopentane-1,2-dione derivative against the TP receptor, benchmarked against the parent carboxylic acid.
| Compound | Target | Assay Type | IC50 (nM)[1][2][3] |
| Parent Carboxylic Acid (3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid) | TP Receptor | Functional Assay | ~10 |
| Cyclopentane-1,2-dione Derivative (Derivative of the parent acid with the dione bio-isostere) | TP Receptor | Functional Assay | Comparable to parent |
Note: The cyclopentane-1,2-dione derivative was found to be a potent TP receptor antagonist with an IC50 value comparable to that of the parent carboxylic acid, demonstrating its efficacy as a bio-isostere.[1][2][3]
Alternative Bio-isosteres for the Carboxylic Acid Group
While this compound shows promise, it is important to consider other established carboxylic acid bio-isosteres. Cyclopentane-1,3-diones have also been successfully employed as carboxylic acid surrogates in the development of TP receptor antagonists.[4][5] The choice between these scaffolds can depend on synthetic accessibility, desired physicochemical properties, and specific interactions with the target protein.
| Bio-isostere | Key Features |
| Cyclopentane-1,2-dione | Possesses a relatively low intrinsic acidity and a hydrogen bonding geometry that resembles carboxylic acids.[1] |
| Cyclopentane-1,3-dione | Can be more acidic due to the vinylogous acid structure of its enol tautomer. Has been shown to produce highly potent and, in some cases, irreversible TP receptor antagonists.[4][5] |
Experimental Protocols
To facilitate the validation and application of this compound in a research setting, detailed experimental protocols for key assays are provided below.
Synthesis of a Cyclopentane-1,2-dione TP Receptor Antagonist
A prototypic derivative of a known TP receptor antagonist, where the carboxylic acid is replaced by the cyclopentane-1,2-dione unit, can be synthesized to evaluate its potential.[1] The general synthetic approach involves the modification of a precursor molecule containing the core pharmacophore of the parent TP receptor antagonist.
Thromboxane A2 (TP) Receptor Antagonist Functional Assay
This assay is crucial for determining the inhibitory potency of the synthesized compounds.
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK) cells stably expressing the human TP receptor are cultured under standard conditions.
2. Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., the cyclopentane-1,2-dione derivative) or vehicle control.
-
The TP receptor agonist U46619 is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence signal.
3. Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum agonist response, is determined by fitting the dose-response data to a suitable sigmoidal model.
Platelet Aggregation Assay
This assay provides a more physiologically relevant assessment of TP receptor antagonism.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[6]
-
The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.[6]
2. Aggregation Measurement:
-
PRP is placed in an aggregometer cuvette and stirred at 37°C.
-
The test compound or vehicle is added and incubated for a specific time.
-
A platelet agonist, such as the TP receptor agonist U46619, arachidonic acid, or collagen, is added to induce aggregation.[6]
-
The change in light transmission through the PRP, which correlates with the degree of platelet aggregation, is recorded over time.[6]
3. Data Analysis:
-
The maximum percentage of aggregation is determined for each condition.
-
The inhibitory effect of the test compound is calculated and the IC50 value is determined.
Visualizing the Mechanism of Action
To understand the biological context in which this compound-based antagonists function, it is essential to visualize the Thromboxane A2 (TP) receptor signaling pathway.
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticonvulsant Properties of Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of three major classes of dione derivatives: hydantoins, succinimides, and oxazolidinediones. This objective analysis is supported by experimental data from preclinical studies to aid in research and development efforts in the field of antiepileptic drugs.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the quantitative data on the efficacy and neurotoxicity of representative dione derivatives and a standard anticonvulsant, Valproic Acid. The data is primarily from studies using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents, which are standard screening tests for anticonvulsant drugs.
Table 1: Anticonvulsant Activity and Neurotoxicity of Dione Derivatives and Valproic Acid
| Compound Class | Compound | Animal Model | Anticonvulsant Activity (MES) ED₅₀ (mg/kg) | Anticonvulsant Activity (scPTZ) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod) TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) MES | Protective Index (PI = TD₅₀/ED₅₀) scPTZ |
| Hydantoin | Phenytoin | Mouse | 9.5 | Ineffective | 68.5 | 7.2 | - |
| Succinimide | Ethosuximide | Mouse | Ineffective[1] | 130 | 700 | - | 5.4 |
| Succinimide Derivative | Compound 14 | Mouse | 49.6[2] | 67.4[2] | >300 | >6.0 | >4.4 |
| Oxazolidinedione | Trimethadione | Rat | 300 | 300 | 600 | 2.0 | 2.0 |
| Fatty Acid Derivative | Valproic Acid | Mouse | 272[3] | 149[3] | 426[3] | 1.6[3] | 2.9[3] |
Note: Data for Phenytoin, Ethosuximide, Trimethadione, and Valproic Acid are compiled from various sources for illustrative comparison. "Compound 14" is a novel succinimide derivative from a specific study, included to showcase ongoing research in this class.[2]
Table 2: Anticonvulsant Profile of Novel Hydantoin Derivatives in Mice
| Compound | Anticonvulsant Activity (MES) ED₅₀ (mg/kg) | Anticonvulsant Activity (PTZ) ED₅₀ (mg/kg) | Acute Toxicity LD₅₀ (mg/kg) |
| ART 2 | >300 | 85 | 1100 |
| ART 5 | 65 | 55 | 950 |
| ART 1215 | 110 | 45 | 800 |
| ART 2125 | 150 | 60 | 1050 |
| Phenytoin (Reference) | 50 | 90 | 750 |
This table presents data on newly synthesized hydantoin derivatives, demonstrating the ongoing efforts to improve upon the efficacy and safety of this class.[4][5]
Experimental Protocols
The following are detailed methodologies for the key preclinical screening experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
Procedure:
-
Male albino mice (weighing 20-25 g) are typically used.
-
The test compound is administered, usually intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.[3]
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED₅₀, the dose at which 50% of the animals are protected from the seizure, is calculated using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The scPTZ test is a primary screening model for identifying compounds with potential efficacy against generalized myoclonic and absence seizures.
Apparatus:
-
Standard animal observation cages.
Procedure:
-
Male albino mice (weighing 18-24 g) are used.[4]
-
The test compound is administered i.p. at various doses.
-
After a set pretreatment time (e.g., 45 minutes), a convulsive dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[4]
-
The animals are then placed in individual observation cages and observed for a period of 30 minutes for the presence of clonic seizures (convulsions lasting for at least 5 seconds).
-
The absence of clonic seizures is considered a positive indication of anticonvulsant activity.
-
The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test assesses the motor coordination and potential neurological deficits or motor impairment caused by a test compound.
Apparatus:
-
A rotarod apparatus, consisting of a rotating rod.
Procedure:
-
Mice are first trained to stay on the rotating rod at a slow speed.
-
On the test day, the animals are administered the test compound.
-
At the time of peak effect, the mice are placed on the rotarod, which is set to rotate at a constant speed (e.g., 10 rpm).
-
The latency to fall off the rod is recorded over a set period (e.g., 1-2 minutes).
-
A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates neurotoxicity.
-
The TD₅₀, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated as a measure of neurotoxicity.
Mechanisms of Action and Signaling Pathways
The anticonvulsant dione derivatives exert their effects through distinct mechanisms, primarily by modulating ion channels involved in neuronal excitability.
Hydantoins (e.g., Phenytoin)
The primary mechanism of action for hydantoins is the voltage-dependent blockade of voltage-gated sodium channels.[4][6] By binding preferentially to the inactive state of the sodium channel, phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies.[4][6] This action prevents the spread of seizure activity in the brain.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Trimethadione? [synapse.patsnap.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenytoin - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of Phenytoin? [synapse.patsnap.com]
assessing the anticancer efficacy of different 3-Methylcyclopentane-1,2-dione compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of various classes of compounds featuring a cyclopentane moiety, a structural motif of growing interest in oncology. While 3-Methylcyclopentane-1,2-dione itself is primarily a synthetic intermediate, its core structure is represented in a diverse range of biologically active molecules. This document summarizes the performance of these derivatives against various cancer cell lines, supported by quantitative experimental data. Detailed methodologies for key in vitro assays are provided to facilitate reproducibility and further investigation.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for different classes of cyclopentane-containing compounds across a range of human cancer cell lines.
Table 1: 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives
This class of compounds has demonstrated potent antiproliferative activity. The derivative designated as Compound 6k has shown particularly promising results.[1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6k | HCT-116 (Colon) | 3.29[1][2] |
| HeLa (Cervical) | 6.75[1][2] | |
| HT-29 (Colon) | 7.56[1][2] | |
| MDA-MB-231 (Breast) | 10.30[1][2] |
Table 2: Cyclopentanone Oxime Derivatives
Cyclopentanone oxime derivatives have also been investigated for their anticancer properties, with some showing significant cytotoxicity.
| Compound ID | Derivative Type | A-375 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | H-460 (Lung) IC50 (µM) |
| 11g | Chalcone Oxime | 0.87[3] | 0.28[3] | 2.43[3] | 1.04[3] |
| 11d | Chalcone Oxime | 1.47[3] | 0.79[3] | 3.80[3] | 1.63[3] |
Table 3: Cyclopenta[b]benzofuran Derivatives (Silvestrol)
Silvestrol, a natural product containing a cyclopenta[b]benzofuran core, is a potent inhibitor of protein translation and exhibits significant anticancer activity at nanomolar concentrations.
| Compound | Cancer Cell Line | IC50 (nM) |
| Silvestrol | LNCaP (Prostate) | ~1-7 |
| Lung Cancer Cell Lines | ~1-7 | |
| Breast Cancer Cell Lines | ~1-7 | |
| U87 (Glioblastoma) | 13.15[4] | |
| U251 (Glioblastoma) | 22.88[4] | |
| MDA-MB-231 (Breast) | ~60[5] | |
| PC-3 (Prostate) | ~60[5] | |
| A549 (Lung) | 9.42[6] | |
| HT-29 (Colon) | 0.7[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility and accurate interpretation of the presented data.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) will be distinguished based on their fluorescence signals.
Mechanistic Insights and Signaling Pathways
The anticancer effects of these cyclopentane-based compounds are mediated through various molecular mechanisms. Understanding these pathways is crucial for rational drug design and development.
G2/M Cell Cycle Arrest
Some 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, such as compound 6k, have been shown to induce cell cycle arrest at the G2/M phase.[1][2] This prevents cancer cells from entering mitosis and subsequently leads to a halt in proliferation. The G2/M checkpoint is a critical control point in the cell cycle, ensuring that DNA is fully replicated and undamaged before cell division.
Caption: G2/M cell cycle arrest induced by 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.
Inhibition of Protein Translation
Silvestrol exerts its potent anticancer effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F translation initiation complex. By inhibiting eIF4A, silvestrol prevents the unwinding of complex secondary structures in the 5' untranslated regions of certain mRNAs, thereby stalling the initiation of translation for proteins that are critical for cancer cell proliferation and survival.
Caption: Mechanism of translation inhibition by Silvestrol via targeting of the eIF4A helicase.
Conclusion
The cyclopentane scaffold is a versatile platform for the development of novel anticancer agents. The compounds highlighted in this guide demonstrate a range of potencies and mechanisms of action, from the micromolar activity of pteridinone and oxime derivatives to the nanomolar efficacy of the translation inhibitor silvestrol. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the comparative assessment and further exploration of this promising class of compounds.
References
3-Methylcyclopentane-1,2-dione: A Comparative Analysis of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Methylcyclopentane-1,2-dione's Performance Against Alternative Anti-Inflammatory Agents.
This guide provides a detailed comparison of this compound, a naturally occurring compound found in coffee, and its potential as an anti-inflammatory agent. Its mechanism of action is compared with other compounds targeting inflammatory pathways, supported by available experimental data from peer-reviewed studies.
Executive Summary
This compound (also referred to as 3-MCP) has demonstrated significant anti-inflammatory effects in preclinical studies. Research indicates that it effectively modulates the age-related NF-kappaB (NF-κB) signaling cascade, a key pathway in inflammatory responses.[1][2] This compound has been shown to suppress the expression of several pro-inflammatory genes and reduce oxidative stress, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2] This guide will delve into the specifics of its activity and compare it with other known anti-inflammatory compounds.
Comparative Performance Data
While direct head-to-head studies are limited, this section compares the reported biological effects of this compound with other known anti-inflammatory agents, particularly those that inhibit the NF-κB pathway.
Table 1: In Vivo Anti-Inflammatory Effects of this compound in Aged Rats
| Parameter Assessed | Effect of this compound (4 and 8 mg/kg/day for 10 days) | Reference |
| Phosphorylation of IκB | Significantly Reduced | [1][2] |
| NF-κB Translocation to Nucleus | Significantly Reduced | [1][2] |
| iNOS Expression | Significantly Reduced | [1][2] |
| COX-2 Expression | Significantly Reduced | [1][2] |
| VCAM-1 Expression | Significantly Reduced | [1][2] |
| MCP-1 Expression | Significantly Reduced | [1][2] |
| IL-6 Expression | Significantly Reduced | [1][2] |
| Reactive Oxygen Species Levels | Suppressed | [1][2] |
Table 2: Comparative IC50 Values of NF-κB Pathway Inhibitors
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA Binding | ~5 µM | RAW264.7 Macrophages | [3] |
| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | NF-κB DNA Binding | ~35 µM | RAW264.7 Macrophages | [3] |
| Curcumin | NF-κB DNA Binding | >50 µM | RAW264.7 Macrophages | [3] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | IκB Kinase β | ~1.92 µM | In vitro | [3] |
| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | IκB Kinase β | ~131 µM | In vitro | [3] |
| 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) | NF-κB Nuclear Translocation | 1.3 µM | Cancer cells | [4] |
| Curcumin | NF-κB Nuclear Translocation | 13 µM | Cancer cells | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1,2-cyclopentanedione 99 765-70-8 [sigmaaldrich.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
replication of published 3-Methylcyclopentane-1,2-dione synthesis protocols
A Comparative Guide to the Synthesis of 3-Methylcyclopentane-1,2-dione
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound is a valuable building block in organic synthesis. This guide provides a comparative overview of published protocols for its synthesis, focusing on methodologies, and available quantitative data to aid in the selection of the most suitable method.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters for three distinct synthesis methods for this compound.
| Parameter | Method 1: Alkyl Acrylate & Alkoxalylpropionate | Method 2: Glutaric and Oxalic Acid Esters | Method 3: 2,5-Hexanedione |
| Starting Materials | Alkyl acrylate, Alkyl alkoxalylpropionate | Esters of glutaric acid, Esters of oxalic acid | 2,5-Hexanedione |
| Key Reagents | Sodium ethoxide, Hydrochloric acid | Alkali metal alkoxide (e.g., sodium methoxide), Mineral acid (e.g., sulfuric acid) | Sodium hydroxide, Hydrogen peroxide |
| Overall Yield | Not explicitly stated in patent | Not explicitly stated in patent | Not ideal conversion rate reported in early methods |
| Purity | Product is substantially pure after recrystallization and sublimation | Crystalline product obtained after filtration and extraction | Information not available |
| Reaction Conditions | Anhydrous conditions, reflux, room temperature steps | Elevated temperatures (up to 110°C), reflux | High-temperature reactions |
| Reference | U.S. Patent 2,865,962A[1] | U.S. Patent 3,922,296A[2] | As reviewed in an article on Methyl cyclopentenolone synthesis |
Experimental Protocols
Method 1: Synthesis from Alkyl Acrylate and Alkyl Alkoxalylpropionate
This method involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions, followed by cyclization, hydrolysis, and decarboxylation.[1]
Protocol:
-
Preparation of Sodium Salt of Ethyl Ethoxalylpropionate: A mixture of ethyl propionate (1 mole) and ethyl oxalate (1 mole) is added dropwise to a suspension of sodium ethoxide (1 mole) in anhydrous xylene or ether in an ice bath. The mixture is stirred until the reaction is complete.
-
Reaction with Ethyl Acrylate: Ethyl acrylate (1 mole) is added dropwise to the prepared salt at room temperature. The mixture is then refluxed for several hours.
-
Hydrolysis and Decarboxylation: Concentrated hydrochloric acid is added to the reaction mixture. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure. The crude product is then heated with acid and water to effect hydrolysis and decarboxylation.
-
Purification: The final product, 3-methyl-1,2-cyclopentanedione, is purified by recrystallization from hot water, followed by sublimation.[1]
Method 2: Synthesis from Glutaric and Oxalic Acid Esters
This process involves the condensation of esters of glutaric acid and oxalic acid, followed by alkylation, hydrolysis, and decarboxylation.[2]
Protocol:
-
Condensation: Esters of glutaric acid and oxalic acid are condensed in a polar aprotic solvent in the presence of an alkali metal alkoxide (e.g., sodium methoxide) to form a 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt. The reaction temperature is raised to around 110°C to distill off the alcohol formed.
-
Alkylation: The resulting salt is alkylated to form a 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one.
-
Hydrolysis and Decarboxylation: The solvent is removed, and the remaining product is hydrolyzed with a mineral acid, such as sulfuric acid, at reflux for several hours.
-
Purification: The resulting solution is cooled, and the crystalline this compound is collected by filtration. Further product can be obtained by extracting the filtrate with a solvent like ethyl acetate.[2]
Method 3: Synthesis from 2,5-Hexanedione
Early methods for the synthesis of related methyl cyclopentenolone structures utilized 2,5-hexanedione. This method involves an intramolecular aldol condensation.
Protocol:
-
Cyclization: 2,5-Hexanedione is reacted with a dilute solution of sodium hydroxide (e.g., 1% w/v) to yield 3-methyl-2-cyclopenten-1-one. It has been noted that the conversion rate of this step was not ideal.
-
Oxidation and Hydrolysis: The resulting 3-methyl-2-cyclopenten-1-one is then oxidized under alkaline conditions using hydrogen peroxide, followed by hydrolysis to prepare the target dione. This process involves high-temperature and oxidation reactions.
Synthesis Pathway Comparison
The following diagram illustrates the logical flow and key stages of the different synthesis protocols for this compound.
Caption: Comparative workflow of three synthesis routes for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor profiles of 3-Methylcyclopentane-1,2-dione and other key flavor compounds with similar structural motifs. The information presented herein is supported by experimental data from sensory and chemical analyses, offering a comprehensive resource for flavor research and development.
Flavor Profile Comparison
The following table summarizes the organoleptic properties and available quantitative data for this compound and related compounds. These compounds are frequently utilized in the food and fragrance industries to impart sweet, caramel, and nutty notes.
| Compound Name(s) | Chemical Structure | Molecular Formula | Flavor/Aroma Description | Aroma/Taste Threshold |
| This compound (Cyclotene, Maple Lactone) | C₆H₈O₂ | Sweet, maple, bready, caramellic with nutty nuances.[1] At higher concentrations, it can have a licorice or celery-like note. | Aroma Detection: 300 ppb.[1] Taste at 5 ppm: sweet, maple, bready, caramellic with nutty nuances. | |
| Sotolon (Caramel Furanone, Fenugreek Lactone) | C₆H₈O₃ | Low concentrations: maple syrup, caramel, burnt sugar.[1][2] High concentrations: curry, fenugreek, nutty.[1][2] | Odor Threshold: < 1 ppb.[3] (+)-(S)-enantiomer: 0.8 ppb; (-)-(R)-enantiomer: 89 ppb (in 12% EtOH/Water).[4] | |
| Maple Furanone (5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone) | C₇H₁₀O₃ | Sweet, maple syrup, caramel, fruity, fenugreek, brown sugar, nutty.[5][6] | Odor Strength: Very high, recommend smelling in a 0.01% solution or less.[6][7] | |
| 3,5-Dimethylcyclopentane-1,2-dione | C₇H₁₀O₂ | Complex blend of maple, caramel, candy floss, and phenolic notes with a strong affinity to malt.[8][9] | Not specified. | |
| 3-Ethylcyclopentane-1,2-dione | C₇H₁₀O₂ | Sweet, caramellic, maple.[8] Particularly effective in fruit flavors.[8] | Not specified. | |
| 3,4-Dimethylcyclopentane-1,2-dione | C₇H₁₀O₂ | Sweet, maple, fenugreek, burnt caramellic, resinous, phenolic.[10] A first choice for caramel, licorice, and coffee flavors.[8] | Not specified. |
Experimental Protocols
The characterization of flavor profiles for compounds like this compound relies on a combination of sensory evaluation and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of a flavor compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-15 individuals is selected based on their sensory acuity and ability to describe flavors. Panelists undergo extensive training to develop a consensus on a descriptive vocabulary for the target compounds and reference standards.
-
Attribute Generation: During training sessions, panelists are presented with the target compounds and various reference materials. They collaboratively develop a list of descriptive terms (e.g., sweet, caramel, nutty, burnt) that define the flavor profile.
-
Intensity Scaling: Panelists rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Data Collection: In individual booths, panelists evaluate coded, randomized samples and record their intensity ratings for each attribute.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between compounds.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds responsible for the aroma of a sample.
Methodology:
-
Sample Preparation: A sample containing the flavor compound is prepared, often through solvent extraction or headspace analysis.
-
Gas Chromatography (GC): The volatile compounds in the sample are separated based on their boiling points and polarity as they pass through a capillary column in the GC.
-
Olfactometry (O): The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port.
-
Sensory Detection: A trained panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.
-
Compound Identification: The data from the chemical detector is correlated with the sensory data to identify the specific compounds responsible for the perceived aromas.
Signaling Pathways
The perception of sweet flavors, a dominant characteristic of this compound and related compounds, is primarily mediated by G protein-coupled receptors (GPCRs) on the surface of taste receptor cells.
Sweet Taste Perception Pathway
The canonical pathway for sweet taste involves the T1R2/T1R3 heterodimer receptor.
Caption: Sweet taste signal transduction pathway.
Maillard Reaction: A Source of Flavor
Many of the discussed compounds are formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.
Caption: Simplified Maillard reaction pathway.
References
- 1. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 2. Burnt Sugar Notes [leffingwell.com]
- 3. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sotolons [leffingwell.com]
- 5. vigon.com [vigon.com]
- 6. digituma.uma.pt [digituma.uma.pt]
- 7. chemhub.com [chemhub.com]
- 8. maple furanone [flavscents.com]
- 9. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 10. perfumerflavorist.com [perfumerflavorist.com]
A Comparative Analysis of 3-Methylcyclopentane-1,2-dione: Unveiling its Anti-Inflammatory and Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Methylcyclopentane-1,2-dione, a naturally occurring dione found in coffee.[1][2] The focus of this analysis is on its experimentally verified anti-inflammatory and antioxidant properties, with a discussion of its potential as a scaffold in other therapeutic areas. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound (3-MCP) has demonstrated significant potential as a bioactive molecule. In vivo studies have established its potent anti-inflammatory effects, mediated through the downregulation of the NF-κB signaling cascade.[1][2][3][4] Furthermore, in vitro assays have quantified its efficacy as a peroxynitrite scavenger, highlighting its antioxidant capabilities. While its structural backbone has been suggested as a promising scaffold for the development of anticonvulsant and anticancer agents, direct experimental evidence and comparative studies in these areas are currently limited.[5] This guide will focus on the robust data available for its anti-inflammatory and antioxidant activities.
Data Presentation
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in vivo using a rat model of aging-related inflammation. The compound was administered orally at two different dosages.
| Compound | Dosage | Effect on NF-κB Nuclear Translocation | Effect on iNOS Expression | Effect on COX-2 Expression | Reference |
| This compound | 4 mg/kg/day | Significant Reduction | Significant Reduction | Significant Reduction | [1][2][3][4] |
| This compound | 8 mg/kg/day | Significant Reduction | Significant Reduction | Significant Reduction | [1][2][3][4] |
Antioxidant Activity: Peroxynitrite Scavenging
The ability of this compound to neutralize the reactive nitrogen species peroxynitrite (ONOO-) has been quantified, demonstrating its potent antioxidant properties.
| Compound | Assay | IC50 Value | Reference |
| This compound | Dihydrorhodamine 123 Oxidation Assay | 3.3 µM |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of an appropriate precursor. One patented method describes the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions, followed by decarboxylation of the resulting cyclic compound.[6] Another approach involves the nitrosation of a cyclic ketone with a nitrite, followed by hydrolysis of the intermediate cyclic ketoxime to yield the dione.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the sub-plantar region of the rat's right hind paw.[7][8][9][10][11]
-
Compound Administration: this compound is administered orally at doses of 4 and 8 mg/kg/day for a specified period, typically around 10 days, prior to the induction of inflammation.[1][2][3][4]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][9] The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
-
Biochemical Analysis: After the final measurement, animals are euthanized, and the paw tissue is collected for further analysis, such as Western blotting to assess the levels of inflammatory proteins.[7]
Western Blot Analysis of NF-κB Signaling Pathway
This technique is used to measure the levels of specific proteins involved in the NF-κB signaling pathway in tissue lysates.
-
Protein Extraction: Paw tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a suitable method, such as the BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[4][6][12]
-
Blocking: The membrane is incubated with a blocking buffer, typically 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[6][12][13][14]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest, such as phosphorylated IκBα (p-IκBα), total IκBα, NF-κB p65, iNOS, and COX-2. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][12] The band intensities are quantified using densitometry software.
Peroxynitrite Scavenging Assay: Dihydrorhodamine 123 (DHR 123) Oxidation
This in vitro assay measures the ability of a compound to scavenge peroxynitrite.
-
Principle: Non-fluorescent DHR 123 is oxidized by peroxynitrite to the highly fluorescent rhodamine 123.[15][16][17] A scavenger will inhibit this oxidation, leading to a decrease in fluorescence.
-
Procedure:
-
A solution of DHR 123 is prepared in a suitable buffer.
-
Varying concentrations of this compound are added to the DHR 123 solution.
-
Peroxynitrite is then added to the mixture to initiate the oxidation reaction.
-
The fluorescence of rhodamine 123 is measured using a fluorometer with excitation and emission wavelengths typically around 500 nm and 536 nm, respectively.[16]
-
The percentage of inhibition of DHR 123 oxidation is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the peroxynitrite-mediated oxidation, is then determined.
-
Mandatory Visualization
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Workflow for the in vitro peroxynitrite scavenging assay using DHR 123.
References
- 1. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103965030A - Synthetic method for o-cyclodione - Google Patents [patents.google.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methylcyclopentane-1,2-dione: A Procedural Guide
The proper disposal of 3-Methylcyclopentane-1,2-dione is paramount for ensuring laboratory safety and environmental compliance. While not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, adherence to established protocols is essential to mitigate any potential risks.[1][2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields or goggles, protective gloves, and appropriate lab clothing to prevent skin exposure.[4] In scenarios with poor ventilation or the potential for dust generation, a NIOSH/MSHA approved respirator is recommended.[4] It is crucial to minimize dust generation as fine dust particles can form explosive mixtures with air.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a hierarchical approach, prioritizing waste reduction and recycling before considering final disposal.[1]
-
Initial Assessment : Evaluate the condition of the this compound. If the material is unused and uncontaminated, recycling or reuse are the preferred options.[1] Consult with the manufacturer for potential recycling programs.[1]
-
Small Quantities (Laboratory Scale) :
-
For minor spills, immediately sweep up the solid material, taking care to avoid creating dust clouds.[1][5]
-
Place the collected material into a clean, dry, and clearly labeled, closed container for disposal.[5]
-
Some regulations may permit the disposal of very small quantities with household waste, but this must be verified and performed in accordance with official local, state, and federal regulations.[1][3]
-
-
Large Quantities :
-
For larger amounts of waste, consult your institution's Environmental Health and Safety (EHS) department or a licensed Waste Management Authority.[1]
-
Waste codes should be assigned by the user based on the specific application for which the product was used, as waste codes are application-specific, not product-specific.[4]
-
-
Contaminated Material and Packaging :
-
If the compound has been contaminated, it may need to be treated as hazardous waste, depending on the nature of the contaminant.
-
Empty containers may contain residual dust and should be handled with care.[1] Do not cut, drill, grind, or weld empty containers.[1]
-
Dispose of contaminated packaging and unused material in accordance with all applicable local, regional, and national hazardous waste regulations.[4]
-
-
Aqueous Solutions :
Quantitative Data and Physical Properties
While no specific occupational exposure limits have been established for this compound, its physical properties are important for safe handling and storage.[2][4]
| Property | Data | Citation |
| Appearance | Off-white crystalline powder | [5] |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | |
| Melting Point | 104-108 °C | |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4][5] |
| OSHA Hazard Classification | Not considered a hazardous substance | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
